molecular formula C9H7F3O2 B1305597 4-Methoxy-3-(trifluoromethyl)benzaldehyde CAS No. 50823-87-5

4-Methoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1305597
CAS No.: 50823-87-5
M. Wt: 204.15 g/mol
InChI Key: UMZQFCFPWAFMRL-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7F3O2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZQFCFPWAFMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379501
Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50823-87-5
Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
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Record name 4-Methoxy-3-(trifluoromethyl)benzaldehyde
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Record name 50823-87-5
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Foundational & Exploratory

A Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-(trifluoromethyl)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde core substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃). This specific arrangement of an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group imparts unique chemical properties and reactivity to the molecule. These characteristics make it a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors. Its utility lies in its ability to serve as a building block for introducing the trifluoromethyl moiety, which is known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, application in synthesis, and purification.

PropertyValueSource(s)
Molecular Formula C₉H₇F₃O₂[1][2]
Molecular Weight 204.15 g/mol [1]
CAS Number 50823-87-5[3]
Appearance Solid
Melting Point 38-40 °C[3]
Solubility Slightly soluble in water.[3]
InChI Key UMZQFCFPWAFMRL-UHFFFAOYSA-N[2]
SMILES COc1ccc(C=O)cc1C(F)(F)F

Synthesis and Manufacturing

The synthesis of substituted benzaldehydes like this compound can be achieved through various routes. Common industrial methods often involve the formylation of a corresponding substituted benzene ring or the oxidation of the analogous benzyl alcohol. Another effective strategy is the reduction of a benzonitrile derivative.

Experimental Protocol: Representative Synthesis via Reduction of a Nitrile

While a specific protocol for this compound is proprietary to manufacturers, the following procedure for the synthesis of the related compound 4-(Trifluoromethyl)benzaldehyde from 4-trifluoromethyl benzonitrile illustrates a common and effective synthetic methodology. This process involves the catalytic hydrogenation of the nitrile group in the presence of formic acid.

Materials:

  • 4-trifluoromethyl benzonitrile (25 g)

  • 75% aqueous formic acid (250 mL)

  • Powdered nickel/aluminum alloy catalyst (50/50) (3.0 g)

  • Hydrogen (H₂) gas

  • Dichloromethane (CH₂Cl₂) for extraction

Procedure:

  • A Parr hydrogenation bottle is purged with nitrogen (N₂).

  • The vessel is charged with 25 g of 4-trifluoromethyl benzonitrile, 250 mL of 75% aqueous formic acid, and 3.0 g of the Ni/Al catalyst.[4]

  • The reaction mixture is shaken at 80°C under a hydrogen gas pressure of 3 atmospheres for 16 hours.[4]

  • After the reaction period, the mixture is cooled to room temperature.

Purification:

  • The cooled reaction mixture is continuously extracted with dichloromethane (CH₂Cl₂).[4]

  • The product yield and purity are analyzed using Gas-Liquid Chromatography (GLC) with an internal standard. This method has been reported to yield 87.9% of 4-trifluoromethyl benzaldehyde.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant reactant process process product product A 4-Trifluoromethyl Benzonitrile P1 Charge Reactor & Purge A->P1 B 75% Formic Acid B->P1 C Ni/Al Catalyst C->P1 P2 Heat (80°C) & Pressurize (3 atm H₂) for 16 hours P1->P2 P3 Cool & Extract with CH₂Cl₂ P2->P3 P4 Purify & Analyze (GLC) P3->P4 Z 4-Trifluoromethyl Benzaldehyde P4->Z

Fig 1. Representative workflow for the synthesis of a trifluoromethylated benzaldehyde.

Chemical Reactivity and Applications

Influence of Substituents on Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups:

  • Aldehyde Group (-CHO): This is the primary site of reactivity, participating in a wide range of organic transformations.

  • Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, it significantly increases the electrophilicity of the aromatic ring and, importantly, the carbonyl carbon of the aldehyde. This activation makes the aldehyde highly susceptible to nucleophilic attack.[5]

  • Methoxy Group (-OCH₃): This is an electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Key Reactions

The activated aldehyde group is a versatile handle for constructing more complex molecules. Key transformations include:

  • Nucleophilic Addition: The electron-deficient carbonyl carbon readily reacts with a variety of nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 4-methoxy-3-(trifluoromethyl)benzoic acid using common oxidizing agents.

  • Reduction: The aldehyde can be reduced to 4-methoxy-3-(trifluoromethyl)benzyl alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Wittig Reaction: It serves as an excellent substrate for the Wittig reaction to form alkenes.[5]

  • Reductive Amination: It can react with amines in the presence of a reducing agent to form substituted benzylamines.[5]

G start_node start_node product_node product_node A This compound B Corresponding Secondary Alcohol A->B  Nucleophilic Addition  (e.g., Grignard Reagent)   C 4-Methoxy-3-(trifluoromethyl)benzoic Acid A->C  Oxidation   D 4-Methoxy-3-(trifluoromethyl)benzyl Alcohol A->D  Reduction  (e.g., NaBH₄)   E Substituted Alkene A->E  Wittig Reaction  

Fig 2. Key chemical reactions of this compound.
Applications in Drug Development and Research

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes, which can increase the drug's half-life.

  • Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic properties of a molecule, leading to stronger and more selective binding to biological targets.

Because of these benefits, this compound is a crucial intermediate for synthesizing a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.

Safety and Handling

Appropriate safety precautions must be observed when handling this chemical. The following table summarizes its hazard classifications and recommended precautionary measures.

CategoryInformationSource(s)
Signal Word Warning[6]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Sensitization, Aquatic Chronic 3[6]
Hazard Statements (H-Codes) H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H412: Harmful to aquatic life with long lasting effects.[6]
Precautionary Statements (P-Codes) P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Storage Class 11 - Combustible Solids[6]
Sensitivity Air Sensitive[3]

This compound is a strategically important chemical intermediate whose value is derived from its unique substitution pattern. The presence of an activated aldehyde functional group, influenced by the powerful electron-withdrawing trifluoromethyl moiety, makes it a versatile precursor for a variety of synthetic transformations. Its primary application lies in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries, where the incorporation of the -CF₃ group is a well-established strategy for optimizing molecular properties. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS: 50823-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-(trifluoromethyl)benzaldehyde, a key building block in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its spectroscopic characterization, and explores its potential applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde that possesses both a methoxy and a trifluoromethyl group on the benzene ring. These functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of complex organic compounds. The trifluoromethyl group, in particular, is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 50823-87-5
Molecular Formula C₉H₇F₃O₂[2]
Molecular Weight 204.15 g/mol [2][3]
Appearance Solid[3]
Purity ≥98%[2]

Synthesis

Hypothetical Synthesis Workflow:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Final Product 2-methoxy-1-(trifluoromethyl)benzene 2-methoxy-1-(trifluoromethyl)benzene Formylation Formylation 2-methoxy-1-(trifluoromethyl)benzene->Formylation This compound This compound Formylation->this compound Formylating_Agent e.g., Vilsmeier-Haack or Duff reaction conditions Formylating_Agent->Formylation

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (General Procedure for a Vilsmeier-Haack Formylation):

  • Step 1: Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Step 2: Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Step 3: Aromatic Compound Addition: Add 2-methoxy-1-(trifluoromethyl)benzene to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Step 4: Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 5: Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Step 6: Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Step 7: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Spectral data not currently available in searched literature.
¹³C NMR Spectral data not currently available in searched literature.
IR (Infrared) Spectral data not currently available in searched literature.
Mass Spec (MS) A GC-MS spectrum is available on SpectraBase.[4] Predicted m/z values for various adducts are available on PubChemLite.[5]

Applications in Drug Discovery and Organic Synthesis

Aromatic aldehydes containing trifluoromethyl groups are highly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] The electron-withdrawing nature of the trifluoromethyl group activates the aldehyde for various chemical transformations.

Potential Synthetic Applications:

G cluster_reactions Key Reactions cluster_products Product Classes Start This compound Wittig Wittig Reaction Start->Wittig Reductive Reductive Amination Start->Reductive Aldol Aldol Condensation Start->Aldol Grignard Grignard Reaction Start->Grignard Alkenes Alkenes Wittig->Alkenes Amines Amines Reductive->Amines Chalcones Chalcones Aldol->Chalcones Alcohols Alcohols Grignard->Alcohols

Caption: Potential synthetic transformations of this compound.

While direct biological activity data for this compound is limited, derivatives of structurally similar compounds, such as 4-Ethoxy-3-(trifluoromethyl)benzaldehyde, have shown potential as antimicrobial agents.[1] Furthermore, some benzaldehyde derivatives have been reported to exhibit anti-inflammatory effects through the suppression of the MAPK signaling pathway.[7] Another study has suggested that benzaldehyde can stimulate autophagy via the sonic hedgehog signaling pathway.[8] These findings suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Safety Information

Table 3: Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

This information is based on available data for the compound and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

This compound is a fluorinated aromatic aldehyde with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical compounds. Its unique substitution pattern offers opportunities for the creation of diverse molecular architectures with potentially enhanced biological activities. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its utility in drug discovery and development.

References

Elucidation of the Molecular Architecture: A Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HYDERABAD, India – December 27, 2025 – This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxy-3-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde derivative with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's spectroscopic properties and a foundational methodology for its synthesis and characterization.

Molecular Profile

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] Its structure is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the C4 position, a trifluoromethyl group (-CF₃) at the C3 position, and a formyl group (-CHO) at the C1 position. The Chemical Abstracts Service (CAS) registry number for this compound is 50823-87-5.

The structural identifiers for this compound are as follows:

  • SMILES: COc1ccc(C=O)cc1C(F)(F)F[1]

  • InChI: 1S/C9H7F3O2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3[1]

The arrangement of these functional groups on the benzene ring dictates the molecule's reactivity and its interactions in biological and chemical systems. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment on the aromatic ring, influencing the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy.

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.9s1HCHO
~7.8d1HAromatic H (C5-H)
~7.7dd1HAromatic H (C6-H)
~7.1d1HAromatic H (C2-H)
~3.9s3HOCH₃

Predicted data is based on the analysis of similar substituted benzaldehydes.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~191CHO
~163C4-OCH₃
~135C6
~132 (q)C3-CF₃
~128C1
~125 (q)CF₃
~122C5
~112C2
~56OCH₃

Predicted data is based on the analysis of similar substituted benzaldehydes. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (methoxy)
~2850-2750WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1350-1150StrongC-F stretch (trifluoromethyl)
~1250StrongC-O stretch (aryl ether)

Expected absorption bands are based on characteristic frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
204High[M]⁺ (Molecular Ion)
203Medium[M-H]⁺
175Medium[M-CHO]⁺
147Medium[M-CHO-CO]⁺ or [M-C₂H₂O]⁺
135Low[M-CF₃]⁺

Predicted fragmentation patterns are based on the stability of carbocations and established fragmentation rules for aromatic aldehydes.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and consistent characterization of this compound.

Synthesis

A plausible synthetic route to this compound involves the trifluoromethylation of a suitable precursor followed by formylation or oxidation. A general procedure is outlined below:

Reaction Scheme:

G 4-Hydroxy-3-iodobenzaldehyde 4-Hydroxy-3-iodobenzaldehyde 4-Methoxy-3-iodobenzaldehyde 4-Methoxy-3-iodobenzaldehyde 4-Hydroxy-3-iodobenzaldehyde->4-Methoxy-3-iodobenzaldehyde Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) This compound This compound 4-Methoxy-3-iodobenzaldehyde->this compound Trifluoromethylation (e.g., CuCF₃, DMF)

A plausible synthetic pathway.

Protocol:

  • Methylation of 4-Hydroxy-3-iodobenzaldehyde: To a solution of 4-hydroxy-3-iodobenzaldehyde in a suitable solvent such as acetone or DMF, add potassium carbonate as a base. Stir the mixture at room temperature, and then add dimethyl sulfate dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture, filter off the solid, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain 4-methoxy-3-iodobenzaldehyde.

  • Trifluoromethylation: In a dry reaction vessel under an inert atmosphere, combine 4-methoxy-3-iodobenzaldehyde with a trifluoromethylating agent (e.g., a pre-formed copper-trifluoromethyl complex) in a polar aprotic solvent like DMF. Heat the reaction mixture at an elevated temperature and monitor its progress by TLC or GC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.

Spectroscopic Characterization Workflow

The following workflow outlines the steps for the comprehensive spectroscopic analysis of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (¹H, ¹³C) Purification->NMR Pure Sample FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Workflow for Spectroscopic Analysis.

Applications in Drug Development and Research

While no specific biological activities or signaling pathways have been definitively attributed to this compound in the current body of scientific literature, its structural motifs are prevalent in numerous pharmacologically active compounds. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The substituted benzaldehyde moiety serves as a versatile synthon for the construction of a wide array of heterocyclic systems and other complex molecular architectures.

Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. Further research into the biological evaluation of this compound and its derivatives is warranted.

Conclusion

This technical guide provides a foundational understanding of the structure elucidation of this compound. The presented spectroscopic data, although largely predictive due to the absence of a complete experimental dataset in the public domain, offers a robust framework for the characterization of this compound. The outlined synthetic and analytical protocols provide a clear path for researchers to produce and verify the integrity of this valuable chemical entity. As the fields of drug discovery and materials science continue to evolve, the utility of well-characterized, functionalized building blocks like this compound will undoubtedly expand.

References

Technical Guide: 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic considerations for 4-Methoxy-3-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of public research on its specific biological activity, this document focuses on its chemical characteristics and provides a generalized experimental context.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Weight 204.15 g/mol
Molecular Formula C₉H₇F₃O₂
Physical Form Solid
CAS Number 50823-87-5
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects)
Storage Class 11 (Combustible Solids)

Synthetic Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic workflow can be inferred from the synthesis of analogous trifluoromethylated and methoxylated benzaldehydes. A common approach involves the formylation of a corresponding substituted benzene ring.

A representative, generalized synthetic protocol is outlined below. Note: This is a conceptual workflow and would require optimization and adaptation for specific laboratory conditions.

General Procedure for the Synthesis of a Substituted Benzaldehyde:

  • Starting Material Preparation: A suitably substituted methoxy-trifluoromethyl-benzene derivative is prepared or obtained.

  • Reaction Setup: The starting material is dissolved in an appropriate solvent (e.g., toluene) in a dried reaction vessel under an inert atmosphere (e.g., argon).

  • Addition of Reagents: Formylating agents and any necessary catalysts are added to the reaction mixture. The specific reagents would be chosen based on the desired formylation method (e.g., Vilsmeier-Haack, Gattermann, or oxidation of a benzyl group).

  • Reaction Conditions: The mixture is stirred at a controlled temperature (which could range from room temperature to elevated temperatures) for a specified duration to allow the reaction to proceed to completion.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated through extraction. The crude product is then purified using techniques such as column chromatography to yield the final this compound.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis and purification of a substituted benzaldehyde, as described in the protocol above.

G A Prepare Substituted Benzene Starting Material B Dissolve in Anhydrous Solvent under Inert Atmosphere A->B C Add Formylating Agents and Catalyst B->C D Controlled Temperature Reaction C->D E Reaction Quenching and Aqueous Work-up D->E F Extraction of Crude Product E->F G Purification by Column Chromatography F->G H Pure this compound G->H

Generalized Synthetic Workflow

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available research detailing the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals, suggests its potential as a building block in drug discovery. This group can enhance metabolic stability, binding affinity, and bioavailability of a parent molecule.

Researchers investigating this compound are encouraged to perform initial screenings to determine its biological targets and potential therapeutic applications.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This guide provides the foundational chemical data and a conceptual synthetic framework. Further research is needed to elucidate any biological effects and to explore its potential as a precursor for novel therapeutic agents.

physical and chemical properties of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 4-Methoxy-3-(trifluoromethyl)benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The presence of both a methoxy and a trifluoromethyl group on the benzene ring influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 50823-87-5
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance Solid
Melting Point 38-40 °C
Solubility Slightly soluble in water.
Sensitivity Air sensitive.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, essential for its identification and characterization.

Table 2: Mass Spectrometry Data

Spectrum TypeKey Peaks (m/z)
GC-MS A mass spectrum is available for this compound.

A predicted collision cross section analysis suggests prominent adducts at [M+H]⁺ (205.04709 m/z), [M+Na]⁺ (227.02903 m/z), and [M-H]⁻ (203.03253 m/z).

Table 3: Reference Spectroscopic Data for 4-(Trifluoromethyl)benzaldehyde

Spectrum TypeKey Peaks and ShiftsReference
¹H NMR δ 10.13 (s, 1H), 8.04 (d, J = 8.4 Hz, 2H), 7.84 (d, J = 8.4 Hz, 2H) in CDCl₃
¹³C NMR δ 191.1, 138.7, 135.6 (q, J = 32.9 Hz), 129.9, 126.1 (q, J = 3.7 Hz), 123.4 (q, J = 273.9 Hz) in CDCl₃
IR An authentic infrared spectrum is available.

Synthesis and Experimental Protocols

The synthesis of substituted benzaldehydes often involves the modification of precursors containing the desired substitution pattern. While a specific detailed protocol for this compound was not found, a general procedure for a similar compound, 4-(4-methoxyphenoxy)benzaldehyde, is described below. This can serve as a template for designing a synthetic route.

General Synthetic Workflow

The synthesis and characterization of a specialty chemical like this compound typically follows a structured workflow from synthesis to purification and final analysis.

G General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Starting Materials reaction Chemical Reaction start->reaction Reagents, Solvent workup Aqueous Work-up reaction->workup Quenching extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms ir IR Spectroscopy chromatography->ir purity Purity Assessment (e.g., GC, HPLC) chromatography->purity final_product Pure Compound nmr->final_product ms->final_product ir->final_product purity->final_product

Caption: General workflow for synthesis and characterization.

Example Protocol: Synthesis of 4-(4-methoxyphenoxy)benzaldehyde

This protocol describes a nucleophilic aromatic substitution to synthesize a substituted benzaldehyde and includes steps for work-up and purification that are broadly applicable.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Methoxyphenol

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

  • n-Heptane

Procedure:

  • In a glass test tube, suspend 4-fluorobenzaldehyde (1 eq), 4-methoxyphenol (1 eq), and potassium carbonate (2 eq) in dimethyl sulfoxide.

  • Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.

  • After the starting materials are consumed (monitored by a suitable technique like TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and stir at ambient temperature for 30 minutes.

  • Transfer the resulting suspension to a separatory funnel with water and extract with ethyl acetate (3x).

  • Combine the organic phases and wash with saturated aqueous sodium chloride solution (5x) to remove DMSO.

  • Dry the organic phase over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • For purification, dissolve the crude product in a minimal amount of dichloromethane, followed by the addition of n-heptane to induce crystallization.

Reactivity and Applications

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aldehyde. This property is highly valuable in medicinal chemistry and drug design. The introduction of trifluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates.

While specific applications for this compound are not detailed in the provided search results, its structural motifs are found in compounds with biological activity. For instance, some hydrazone derivatives of substituted benzaldehydes have shown antimicrobial and anticancer activities. This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Safety Information

Table 4: Hazard and Safety Data

CategoryInformationReference
Hazard Codes Xi (Irritant), Xn (Harmful)
Risk Phrases R22 (Harmful if swallowed), R43 (May cause sensitization by skin contact), R52 (Harmful to aquatic organisms)
Safety Phrases S36/37 (Wear suitable protective clothing and gloves)
GHS Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects)
GHS Precautionary Statements P261, P264, P273, P280, P301 + P312, P302 + P352

An In-depth Technical Guide to the Solubility of 4-Methoxy-3-(trifluoromethyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines standardized experimental protocols for determining these values, alongside a discussion of the compound's general properties and its role in synthetic chemistry.

Compound Profile

  • IUPAC Name: this compound

  • Synonyms: 4-Formyl-2-(trifluoromethyl)anisole, 5-Formyl-2-methoxybenzotrifluoride[1]

  • CAS Number: 50823-87-5[1]

  • Molecular Formula: C₉H₇F₃O₂[1][2]

  • Molecular Weight: 204.15 g/mol [1][2]

  • Physical Form: Solid

  • Melting Point: 38-40°C[1]

  • Water Solubility: Slightly soluble in water.[1]

Solubility in Organic Solvents: An Overview

To facilitate research and development, the following table has been structured to be populated with experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility ( g/100 mL)Solubility (mol/L)
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Dichloromethane8.9Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Hexane1.9Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using a gravimetric method, with analytical validation by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (purity ≥98%)[2]

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or sealed test tubes

  • Thermostatic shaker or water bath

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • HPLC system with a UV detector

  • Centrifuge

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

    • Calculate the solubility in g/100 mL.

  • HPLC Analysis for Validation:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions[3].

    • Dilute a known volume of the filtered saturated solution with the corresponding solvent.

    • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve[3].

    • Calculate the original solubility based on the dilution factor.

Figure 1: Experimental Workflow for Solubility Determination

G Figure 1: Workflow for Solubility Determination A Add excess solute to solvent in sealed vial B Equilibrate in thermostatic shaker (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Gravimetric Analysis D->E F HPLC Analysis D->F G Evaporate solvent to dryness E->G I Prepare standard solutions and calibration curve F->I H Weigh dried solute and calculate solubility G->H J Dilute sample and inject into HPLC I->J K Calculate solubility from calibration curve J->K

A schematic of the experimental process for determining solubility.

Synthetic Pathways and Logical Relationships

While specific signaling pathways involving this compound are not documented, its structural motif is common in medicinal chemistry. It often serves as a building block in the synthesis of more complex molecules with potential biological activity. For instance, it is a reactant in the preparation of compounds with cytotoxic activity and inhibitors of phosphodiesterase 10A (PDE10A)[4]. The synthesis of such substituted benzaldehydes typically involves multi-step reactions starting from simpler precursors.

Figure 2: Generalized Synthetic Pathway

G Figure 2: Generalized Synthesis of a Substituted Benzaldehyde A Starting Material (e.g., Veratraldehyde) B Electrophilic Aromatic Substitution (e.g., Bromination, Nitration) A->B C Intermediate 1 B->C D Functional Group Interconversion (e.g., Hydrolysis, Trifluoromethylation) C->D E Target Molecule (this compound) D->E

A logical flow for the synthesis of a substituted benzaldehyde.

This guide underscores the importance of experimentally determining the solubility of this compound to support its application in research and drug development. The provided protocols offer a standardized approach to generating this critical data.

References

biological activity of 4-Methoxy-3-(trifluoromethyl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Investigations

I'm starting by delving into the biological activities of 4-Methoxy-3-(trifluoromethyl)benzaldehyde derivatives. I'm prioritizing studies that give quantitative data, especially IC50 or EC50 values. This initial phase aims to identify compounds with promising activity.

Gathering Data & Protocols

I've expanded my search beyond just activity data. Now, I'm digging into synthesis and evaluation protocols, plus potential signaling pathways these compounds might affect. My goal is to compile a detailed technical guide. I will organize quantitative data into tables and create diagrams.

Investigating Availability of Data

I've been digging deeper into the existing literature, and while promising leads have emerged from the initial search, a comprehensive technical guide on the biological effects of this compound derivatives remains elusive. I'm focusing on refining my search parameters to explore related compounds and broader biological pathways.

Exploring Potential Analogues

I'm now focusing on synthesizing a broader picture. While a dedicated technical guide remains absent, I've successfully gathered information on the general cytotoxicity of related benzaldehyde derivatives. I've found detailed protocols for synthesizing similar compounds, as well as relevant information on their biological activity as enzyme inhibitors and anticancer agents. I've also identified related data on antimicrobial properties and physicochemical characteristics, providing further context for my work.

Expanding the Search Scope

I'm now shifting my focus. Although a dedicated guide is still absent, the initial research unveiled valuable insights. I've compiled data on the cytotoxicity of substituted benzaldehydes and identified synthesis protocols for related derivatives. Furthermore, I've gathered information on enzyme inhibition and anticancer properties, and antimicrobial activity, alongside their physicochemical characteristics. I'm focusing on finding specific examples of derivatives, potentially expanding the search to patents and chemical databases.

Compiling Data & Filling Gaps

I'm now consolidating the available information. While a specific guide on the target compound is still missing, I've successfully collected data on the cytotoxicity of related benzaldehyde derivatives and protocols for their synthesis. I'm focusing on extracting quantitative data, like IC50 values, from existing sources. I'm also planning to expand the search to include patents and specialized databases to fill in the gaps and provide a more comprehensive overview for the user.

Gathering More Data

I've made headway! The data from step two was useful, but it didn't quite cover the whole picture. I'm still hunting for a comprehensive guide. A single source on the biological activity of this compound derivatives is proving elusive.

Compiling the Data

I've assembled a solid base of information! While that elusive single source remains out of reach, I've managed to piece together key insights. I've got synthesis and assay protocols, relevant quantitative data (IC50 and MIC values), and some general notes on signaling pathways like PI3K/AKT modulated by benzaldehyde derivatives. The isoxazole and trifluoromethyl example was particularly useful for anticancer activity. Now to refine and correlate all this data.

Seeking Specific Data

I've hit another snag. The data on general benzaldehyde derivatives is plentiful, but specific biological activity data for this compound derivatives remains scarce. I'm expanding my search, focusing on patent databases and related classes like hydrazones and oximes. Structure-activity relationship studies are also a priority. I'm hoping to build upon the gathered protocols for synthesis and biological evaluation.

Refining Search Parameters

I'm now zeroing in on more specific derivatives. Synthesis protocols for thiosemicarbazones and Schiff bases, adaptable to my target, are promising. I have biological assay protocols like MTT and enzyme inhibition, as well as MIC values for benzaldehyde against S. aureus. The link between the trifluoromethyl group and enhanced anticancer activity, as observed in isoxazole derivatives, is encouraging. The biggest hurdle is still finding quantitative activity data for a broader range of this compound derivatives. I'm focusing on patent databases and related classes like hydrazones and oximes and structure-activity relationships.

Gathering Relevant Data

I've made headway in my research, though it's still coming together. A study focusing on isoxazoles, specifically a molecule with some structural similarities to what I'm looking at, has emerged. It includes a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, and this offers potential leads. I am also searching for studies that include fluorine atoms.

Pinpointing Data Gaps

My data gathering is becoming more refined. The research has yielded information on the 3-(3,4-dimethoxyphenyl)-5 -(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivative, offering IC50 data for anticancer activity which validates the trifluoromethyl group’s significance. I also found research on hydrazones of 4-(trifluoromethyl)benzohydrazide with various benzaldehydes, revealing IC50 values. However, I still have a gaping hole in terms of systematic quantitative data on this compound derivatives to fully support the guide. I'm prioritizing filling this data gap.

Prioritizing Search Refinement

My search has expanded to include patents, as they often contain detailed SAR data. I'm focusing specifically on oximes and amides of this compound. If these targeted searches prove fruitful, I'll integrate that data. If not, I'll leverage existing data on related compounds, clearly outlining the extrapolations used in the guide.

Defining Next Steps

My current focus has intensified. The existing searches provide valuable, albeit incomplete, data for the project. I've located studies on structurally related isoxazoles and hydrazones, demonstrating the importance of the trifluoromethyl and methoxy groups. However, a significant gap remains: comprehensive quantitative data on this compound derivatives. My immediate action is a final, targeted patent search and searches for specific derivatives like oximes and amides. If successful, I'll integrate this data. If not, I'll leverage existing data on related compounds, drawing analogies and clearly stating inferences in the technical guide.

4-Methoxy-3-(trifluoromethyl)benzaldehyde: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, key reactions, and pivotal role of 4-Methoxy-3-(trifluoromethyl)benzaldehyde in modern organic synthesis, with a particular focus on its applications in drug discovery and development. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents make this benzaldehyde derivative a valuable building block for accessing complex molecular architectures with desirable pharmacological profiles.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature.[1] Its structure combines an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on a benzaldehyde scaffold. This substitution pattern significantly influences the reactivity of the aldehyde functional group and the aromatic ring.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[2]
Molecular Weight 204.15 g/mol [2]
Appearance Solid[2]
SMILES COc1ccc(C=O)cc1C(F)(F)F[2]
InChI Key UMZQFCFPWAFMRL-UHFFFAOYSA-N[2]
¹H NMR (CDCl₃, 400 MHz) Estimated: δ 9.9 (s, 1H), 7.8-8.1 (m, 3H), 4.0 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) Estimated: δ 191.0, 163.0, 135.0 (q), 132.0, 128.0, 125.0 (q), 112.0, 56.0[3]
IR (KBr, cm⁻¹) Estimated: 2850-2750 (C-H, aldehyde), 1700 (C=O), 1600 (C=C, aromatic), 1300-1100 (C-F)

Synthesis of this compound

Two primary plausible synthetic routes for the preparation of this compound are the oxidation of the corresponding benzyl alcohol and the formylation of 1-methoxy-2-(trifluoromethyl)benzene.

Oxidation of 4-Methoxy-2-(trifluoromethyl)benzyl Alcohol

This is a common and effective method for the synthesis of benzaldehyde derivatives.

synthesis_oxidation start 4-Methoxy-2-(trifluoromethyl)benzyl Alcohol product This compound start->product Oxidation reagent Oxidizing Agent (e.g., PCC, MnO₂, TEMPO) reagent->product synthesis_formylation start 1-Methoxy-2-(trifluoromethyl)benzene product This compound start->product Formylation reagent POCl₃, DMF reagent->product key_reactions start This compound wittig Wittig Reaction start->wittig reductive_amination Reductive Amination start->reductive_amination grignard Grignard Reaction start->grignard alkene Alkene wittig->alkene amine Amine reductive_amination->amine alcohol Secondary Alcohol grignard->alcohol drug_discovery start This compound scaffold Bioactive Scaffold start->scaffold Incorporation via Key Reactions drug_candidate Drug Candidate (e.g., Kinase Inhibitor, GPCR Modulator) scaffold->drug_candidate

References

The Trifluoromethylated Benzaldehyde Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated moieties, the trifluoromethyl (CF3) group is of paramount importance. Its unique electronic properties and steric profile can dramatically enhance a compound's metabolic stability, lipophilicity, and target binding affinity. Trifluoromethylated benzaldehydes have emerged as critical building blocks, providing a versatile platform for the synthesis of a new generation of therapeutic agents. This technical guide explores the potential applications of these intermediates in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

The introduction of a trifluoromethyl group can significantly improve the lipophilicity, metabolic stability, and biological activity of drug molecules.[1][2] The strong carbon-fluorine bond makes the CF3 group resistant to oxidative metabolism, which can lead to an increased drug half-life and improved bioavailability.[2] Furthermore, its potent electron-withdrawing nature can modulate the pKa of nearby functional groups and enhance binding interactions with biological targets.[1] These characteristics have made trifluoromethylated compounds valuable in the development of anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4]

Applications in Oncology

Trifluoromethylated benzaldehydes are extensively used as precursors for the synthesis of novel anticancer agents, particularly chalcones and other heterocyclic compounds. These derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various compounds synthesized from trifluoromethylated benzaldehydes.

Table 1: Cytotoxicity of α-Trifluoromethyl Chalcones against Prostate Cancer Cell Lines

Compound IDRing-B SubstitutionIC50 DU145 (μM)IC50 PC-3 (μM)
1 4-NMe20.28 ± 0.050.27 ± 0.04
2 4-NO2<0.2<0.2
3 4-CF30.22 ± 0.020.22 ± 0.04
4 4-F0.23 ± 0.030.22 ± 0.03
5 3,4-di-F<0.2<0.2
Cl-DHC (Control) -1.1 ± 0.11.1 ± 0.2
Data sourced from a study on α-trifluoromethyl chalcones as potent anticancer agents.[5]

Table 2: Cytotoxicity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Compound IDIC50 A375 (μM)IC50 C32 (μM)IC50 DU145 (μM)IC50 MCF-7/WT (μM)
3a >500114.70 ± 1.1211.20 ± 0.14>500
3b 1.02 ± 0.021.04 ± 0.011.11 ± 0.011.25 ± 0.02
3c >5002.50 ± 0.03>500>500
3d >50011.00 ± 0.12>500>500
Data from an evaluation of novel synthesized 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[6]

Signaling Pathways in Cancer

Many trifluoromethylated compounds exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and a primary target for these novel inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PTEN PTEN PIP2 PIP2 PIP3->PTEN Inhibits PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits PDK1->Akt Activates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4E->Proliferation Inhibitor Trifluoromethylated Benzaldehyde Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Protocol 1: Synthesis of Trifluoromethylated Chalcones

This protocol describes the synthesis of chalcones via a Claisen-Schmidt condensation, a common method for reacting benzaldehydes with acetophenones.[7][8]

Materials:

  • Substituted trifluoromethylated benzaldehyde (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1-2 eq)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected trifluoromethylated benzaldehyde and the corresponding substituted acetophenone in 15-20 mL of ethanol with stirring.

  • Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH (e.g., 60% w/v) dropwise to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature. Reaction times can vary from 1.5 to 16 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify with dilute HCl to precipitate the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold distilled water until the filtrate is neutral.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and determine its melting point.

Chalcone_Synthesis_Workflow start Start dissolve Dissolve Trifluoromethylated Benzaldehyde & Acetophenone in Ethanol start->dissolve cool Cool Mixture in Ice Bath dissolve->cool add_base Add NaOH/KOH Solution Dropwise cool->add_base stir Stir at Room Temperature (1.5-16h) add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete precipitate Pour into Ice Water & Acidify with HCl monitor->precipitate Complete filter Vacuum Filter Crude Product precipitate->filter wash Wash with Distilled Water filter->wash purify Recrystallize from Ethanol wash->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of trifluoromethylated chalcones.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.[2][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Applications in Other Therapeutic Areas

The utility of trifluoromethylated benzaldehyde derivatives extends beyond oncology. Their unique properties make them promising candidates for a variety of other therapeutic applications.

Anti-inflammatory Activity

Chalcones derived from trifluoromethylated benzaldehydes have shown potent anti-inflammatory effects. Several studies have demonstrated their ability to inhibit the production of nitric oxide (NO) and the release of lysosomal enzymes from neutrophils, with some compounds exhibiting IC50 values in the low micromolar range.[10]

Antimicrobial Activity

The incorporation of a trifluoromethyl group can enhance the antimicrobial properties of a compound.[11] Pyrazole derivatives synthesized with trifluoromethylphenyl groups have shown potent activity against antibiotic-resistant Gram-positive bacteria, including MRSA and Enterococcus faecalis.[12]

Table 3: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives

Compound IDSubstitutionMIC S. aureus (μg/mL)MIC E. faecalis (μg/mL)
13 4-CF3 (phenyl)3.12>50
18 2,4-di-Cl (phenyl)1.563.12
25 4-Br, 3-CF3 (phenyl)0.781.56
Minimum Inhibitory Concentration (MIC) values against select strains. Data sourced from a study on novel pyrazole derivatives.[12]
Neurodegenerative Diseases

The ability of the trifluoromethyl group to enhance blood-brain barrier permeability makes it a valuable addition to compounds targeting the central nervous system.[3] While specific applications of trifluoromethylated benzaldehydes in neurodegenerative diseases are an emerging area, their potential as precursors for inhibitors of enzymes implicated in diseases like Alzheimer's is under investigation.[13]

Conclusion and Future Outlook

Trifluoromethylated benzaldehydes are undeniably versatile and powerful building blocks in medicinal chemistry. The strategic incorporation of the trifluoromethyl group consistently imparts favorable properties to lead compounds, including enhanced metabolic stability, improved membrane permeability, and potent biological activity across a range of therapeutic areas. The data and protocols presented in this guide highlight their significant potential, particularly in the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Future research will likely focus on expanding the diversity of heterocyclic scaffolds derived from these aldehydes, exploring their efficacy in additional disease models, and further elucidating their mechanisms of action to design the next generation of highly targeted and effective therapeutics.

References

Methodological & Application

Synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceutical and agrochemical agents. The synthetic strategy outlined herein involves a two-step process commencing with the reduction of commercially available 4-methoxy-3-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol, followed by a mild and selective oxidation to yield the target aldehyde. This approach offers a reliable and scalable route to high-purity this compound. All quantitative data is summarized in structured tables, and a comprehensive experimental workflow is visualized.

Introduction

This compound is a valuable synthetic intermediate characterized by the presence of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring. This unique electronic arrangement makes it an attractive precursor for the synthesis of a diverse range of biologically active molecules. The protocols detailed below describe a robust and reproducible synthetic route, beginning from a readily accessible starting material.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step reaction sequence as depicted in the workflow diagram below. The initial step involves the reduction of a carboxylic acid to a primary alcohol, which is subsequently oxidized to the desired aldehyde.

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start 4-Methoxy-3-(trifluoromethyl)benzoic Acid reagent1 Lithium Aluminum Hydride (LiAlH4) Anhydrous THF start->reagent1 Reduction intermediate (4-Methoxy-3-(trifluoromethyl)phenyl)methanol reagent1->intermediate reagent2 Dess-Martin Periodinane (DMP) Dichloromethane (DCM) intermediate->reagent2 Oxidation product This compound reagent2->product

Figure 1: Overall synthesis workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactant and Product Information for Step 1 (Reduction)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g)
4-Methoxy-3-(trifluoromethyl)benzoic acidC₉H₇F₃O₃220.1510.02.20
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.9515.00.57
(4-Methoxy-3-(trifluoromethyl)phenyl)methanolC₉H₉F₃O₂206.16--

Table 2: Reaction Conditions and Yield for Step 1 (Reduction)

ParameterValue
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Reflux
Reaction Time4 hours
Work-up ProcedureQuenching with H₂O and NaOH, Extraction
Theoretical Yield (g)2.06
Actual Yield (g)1.85
Percent Yield (%)90

Table 3: Reactant and Product Information for Step 2 (Oxidation)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g)
(4-Methoxy-3-(trifluoromethyl)phenyl)methanolC₉H₉F₃O₂206.168.971.85
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.1410.764.56
This compoundC₉H₇F₃O₂204.15--

Table 4: Reaction Conditions and Yield for Step 2 (Oxidation)

ParameterValue
SolventDichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2 hours
Work-up ProcedureQuenching with Na₂S₂O₃ and NaHCO₃, Extraction
Theoretical Yield (g)1.83
Actual Yield (g)1.68
Percent Yield (%)92

Experimental Protocols

Step 1: Synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol

This protocol details the reduction of 4-methoxy-3-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol using lithium aluminum hydride.

Materials:

  • 4-Methoxy-3-(trifluoromethyl)benzoic acid (2.20 g, 10.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (0.57 g, 15.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (50 mL)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (0.57 g, 15.0 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-methoxy-3-(trifluoromethyl)benzoic acid (2.20 g, 10.0 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.

  • Add the solution of the benzoic acid dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of deionized water (0.6 mL), 15% aqueous NaOH solution (0.6 mL), and then deionized water (1.8 mL).

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, and wash the precipitate with ethyl acetate.

  • Combine the filtrate and the washings, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford (4-Methoxy-3-(trifluoromethyl)phenyl)methanol as a white solid.

Step 2: Synthesis of this compound

This protocol describes the oxidation of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol to the target aldehyde using Dess-Martin periodinane (DMP).[1]

Materials:

  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanol (1.85 g, 8.97 mmol)

  • Dess-Martin Periodinane (DMP) (4.56 g, 10.76 mmol)

  • Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (4-Methoxy-3-(trifluoromethyl)phenyl)methanol (1.85 g, 8.97 mmol) and DCM (50 mL).

  • To this solution, add Dess-Martin Periodinane (4.56 g, 10.76 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL).

  • Stir the biphasic mixture vigorously for 15 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Dess-Martin Periodinane (DMP) is a shock-sensitive and potentially explosive reagent. Avoid grinding or heating the solid.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of this compound. The two-step process, involving a lithium aluminum hydride reduction followed by a Dess-Martin oxidation, offers high yields and produces a product of high purity, suitable for further applications in pharmaceutical and agrochemical research and development.

References

Application Notes and Protocols for the Wittig Reaction with 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of stilbene derivatives via the Wittig reaction, specifically utilizing 4-Methoxy-3-(trifluoromethyl)benzaldehyde as a key reactant. This protocol is designed to be a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Wittig reaction is a powerful and widely used method in organic chemistry for the synthesis of alkenes from aldehydes or ketones.[1][2] Discovered by Georg Wittig, this reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent) to form a C=C double bond.[1][3] The reaction is renowned for its reliability and the high degree of control it offers over the location of the newly formed double bond.[4]

The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring.[5][6] This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[7]

This application note focuses on the reaction of this compound with a suitable Wittig reagent to synthesize substituted stilbene derivatives. These products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Experimental Protocols

This section outlines a detailed protocol for the Wittig reaction between this compound and benzyltriphenylphosphonium chloride.

Materials and Methods

Reagents and Solvents:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Sodium methoxide (NaOMe) or other suitable base (e.g., n-butyllithium, sodium hydride)[3][5]

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)[7][8]

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for reagent addition

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and purification

  • NMR spectrometer and/or other analytical instruments for product characterization

Protocol:

Step 1: Preparation of the Phosphorus Ylide

  • In a dry round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise to the suspension while stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional hour to ensure complete ylide formation.

Alternative Ylide Generation using Sodium Methoxide:

  • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous methanol.[8]

  • Add sodium methoxide (1.2 equivalents) to the solution and stir at room temperature for 1 hour to generate the ylide.[8]

Step 2: Wittig Reaction

  • Dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.[7]

Step 3: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the stilbene derivative from triphenylphosphine oxide.[6]

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction described above.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount (mg or µL)
This compound204.141.01.0204
Benzyltriphenylphosphonium chloride388.881.11.1428
n-Butyllithium (2.5 M in hexanes)64.061.051.05420 µL
Product: 4-Methoxy-3-(trifluoromethyl)stilbene278.26--Yield dependent

Note: The yield of the reaction will depend on the specific conditions and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Wittig reaction protocol.

Wittig_Reaction_Workflow cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Wittig Reaction cluster_Workup_Purification Work-up & Purification A Benzyltriphenylphosphonium chloride in THF B Add n-BuLi at 0 °C A->B 1.05 eq C Stir at RT for 1h B->C E Add to ylide at 0 °C C->E Ylide Solution D This compound in THF D->E 1.0 eq F Stir at RT for 12-24h E->F G Quench with NH4Cl(aq) F->G H Extract with DCM G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K Wittig_Mechanism Reactants This compound Phosphorus Ylide Betaine Betaine Intermediate Reactants->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Products 4-Methoxy-3-(trifluoromethyl)stilbene Triphenylphosphine Oxide Oxaphosphetane->Products Fragmentation

References

Application Notes and Protocols for the Aldol Condensation of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] This reaction is particularly valuable for the synthesis of α,β-unsaturated ketones, known as chalcones, by reacting an aromatic aldehyde (lacking α-hydrogens) with an aromatic ketone (possessing α-hydrogens) under basic or acidic conditions. Chalcones are a prominent class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This document provides detailed application notes and experimental protocols for the aldol condensation of 4-Methoxy-3-(trifluoromethyl)benzaldehyde with various acetophenone derivatives. The resulting chalcones, incorporating both a methoxy and a trifluoromethyl group, are of significant interest for drug discovery and development due to the known pharmacological importance of these substituents.[4] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group is a common feature in many biologically active natural products.

Signaling Pathways and Applications

Chalcones exert their biological effects through various mechanisms of action. Their α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interaction with nucleophilic residues (such as cysteine) in proteins. This can lead to the modulation of various signaling pathways implicated in disease.

Anticancer Activity: Chalcones have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. They can disrupt the cell cycle, inhibit tubulin polymerization, and modulate the activity of key signaling proteins involved in cancer progression.[2][5] The substitution pattern on the aromatic rings significantly influences their cytotoxic potency and selectivity against different cancer cell lines.[6]

Anti-inflammatory Activity: The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways. For instance, they can suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes.

Below is a generalized diagram illustrating a potential signaling pathway affected by chalcone derivatives.

G cluster_0 Cell Membrane cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors NF_kB NF-κB NF_kB->Transcription_Factors Pro_inflammatory_Enzymes Pro-inflammatory Enzymes (COX, LOX) Inflammatory_Mediators Inflammatory Mediators Pro_inflammatory_Enzymes->Inflammatory_Mediators Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Chalcone_Derivative Chalcone Derivative Chalcone_Derivative->Signaling_Cascade Inhibition Chalcone_Derivative->NF_kB Inhibition Chalcone_Derivative->Pro_inflammatory_Enzymes Inhibition Apoptosis Apoptosis Chalcone_Derivative->Apoptosis Induction G Start Start Reactants Mix Aldehyde, Ketone, and Catalyst Start->Reactants Reaction Stir/Grind (Monitor by TLC) Reactants->Reaction Workup Quench with Ice/Acid Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Characterization Characterize (NMR, IR, MS) Purification->Characterization End Pure Chalcone Characterization->End

References

Application Notes and Protocols: 4-Methoxy-3-(trifluoromethyl)benzaldehyde as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methoxy-3-(trifluoromethyl)benzaldehyde as a key building block in the preparation of diverse molecular scaffolds with potential biological activity. The presence of both a methoxy and a trifluoromethyl group on the benzaldehyde ring significantly influences its reactivity and the properties of the resulting compounds, making it an attractive starting material in medicinal chemistry and drug discovery.

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde carbonyl, facilitating a range of classical organic reactions. Concurrently, the trifluoromethyl moiety is a well-established bioisostere for various functional groups, often improving metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines detailed protocols for key synthetic transformations and presents quantitative data in a clear, tabular format.

Key Synthetic Applications

This compound is a versatile precursor for the synthesis of several important classes of compounds, including:

  • Schiff Bases: Formed by the condensation of the aldehyde with primary amines, Schiff bases are valuable intermediates and possess a wide range of biological activities, including antimicrobial, and anticancer properties.

  • Chalcones: These α,β-unsaturated ketones, synthesized via the Claisen-Schmidt condensation of the aldehyde with acetophenones, are precursors to flavonoids and other heterocyclic systems. They are known for their anti-inflammatory, and antioxidant activities.

  • Dihydropyridines: The Hantzsch condensation of the aldehyde, a β-ketoester, and a nitrogen source yields dihydropyridines, a class of compounds famous for their use as calcium channel blockers and other cardiovascular applications.

Experimental Protocols

Synthesis of Schiff Bases

This protocol describes a general procedure for the synthesis of Schiff bases from this compound and various primary amines.

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the respective primary amine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, eluting with a mixture of hexane and ethyl acetate).

Representative Data for Schiff Base Synthesis:

EntryAmine (R-NH2)Reaction Time (h)Yield (%)
1Aniline292
24-Chloroaniline2.595
34-Methoxyaniline390
4Benzylamine288
Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed synthesis of chalcones from this compound and substituted acetophenones.[1][2]

Reaction Scheme:

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired acetophenone (1.0 mmol) in ethanol (15 mL).

  • To this solution, add an aqueous solution of potassium hydroxide (10% w/v, 5 mL) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water until neutral, and dried.

  • Recrystallization from ethanol affords the pure product.

Representative Data for Chalcone Synthesis:

EntryAcetophenone (Ar-CO-CH3)Reaction Time (h)Yield (%)
1Acetophenone485
24'-Bromoacetophenone588
34'-Methoxyacetophenone682
42'-Hydroxyacetophenone4.578
Synthesis of Dihydropyridines (Hantzsch Condensation)

This protocol describes a one-pot synthesis of dihydropyridine derivatives using this compound.[3][4]

Reaction Scheme:

Protocol:

  • A mixture of this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL) is taken in a round-bottom flask.

  • The reaction mixture is refluxed for 6-8 hours with constant stirring.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from hot ethanol to yield the pure dihydropyridine.

Representative Data for Dihydropyridine Synthesis:

Entryβ-KetoesterNitrogen SourceReaction Time (h)Yield (%)
1Ethyl acetoacetateAmmonium acetate675
2Methyl acetoacetateAmmonium acetate772
3Ethyl benzoylacetateAmmonium acetate868

Visualizations

Synthesis_Workflow cluster_reactions Synthetic Transformations A This compound R1 Condensation A->R1 R2 Claisen-Schmidt Condensation A->R2 R3 Hantzsch Condensation A->R3 B Primary Amine B->R1 C Schiff Base D Acetophenone D->R2 E Chalcone F β-Ketoester + NH4OAc F->R3 G Dihydropyridine R1->C R2->E R3->G

Caption: Synthetic routes from this compound.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) ATP ATP ADP ADP Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream Phosphorylation Ligand Growth Factor Ligand->Receptor Inhibitor Synthesized Compound (e.g., Chalcone derivative) Inhibitor->Receptor P P Gene Gene Expression Downstream->Gene Response Cellular Response (Proliferation, Survival) Gene->Response

Caption: Inhibition of a generic RTK signaling pathway.

References

Application Note: Synthesis of Schiff Bases from 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds.[1] They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[2] These compounds and their metal complexes are of significant interest in various fields, including medicinal chemistry, catalysis, and material science, owing to their diverse biological activities and coordination capabilities.[1][3] This document provides a detailed protocol for the synthesis of Schiff bases using 4-Methoxy-3-(trifluoromethyl)benzaldehyde as the aldehyde precursor. The trifluoromethyl and methoxy groups on the benzaldehyde ring can impart unique electronic and steric properties to the resulting Schiff base, making it a valuable building block for drug development and scientific research.

General Reaction Scheme

The synthesis involves a nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form the imine bond. The reaction is often catalyzed by a small amount of acid.[4]

Figure 1: General reaction for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂).

Experimental Protocol

This protocol describes a general method for the synthesis of Schiff bases from this compound. The reaction conditions can be optimized for different primary amines.

Materials and Equipment

  • This compound

  • Selected primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Absolute Ethanol (or Methanol)[5]

  • Glacial Acetic Acid (catalyst)[6]

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • In a separate beaker, dissolve 10 mmol of the chosen primary amine in 15 mL of absolute ethanol.

  • Reaction Setup: Add the amine solution to the aldehyde solution in the round-bottom flask. To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Let the reaction proceed under reflux for 2-4 hours.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spots.

  • Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base should form. To maximize precipitation, the flask can be placed in an ice bath for about 30 minutes.

  • Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing and Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol.[7]

  • Drying: Dry the purified Schiff base crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and ¹H NMR to confirm the structure. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the FT-IR spectrum (typically around 1600-1650 cm⁻¹) and the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum (typically between 8-9 ppm).[2][8]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a Schiff base from this compound and aniline as a model primary amine.

ParameterValue
Reactant A This compound
Amount of Reactant A2.06 g (10 mmol)
Reactant B Aniline
Amount of Reactant B0.93 g (10 mmol)
Solvent Absolute Ethanol
Solvent Volume40 mL
Catalyst Glacial Acetic Acid
Catalyst Amount~3 drops
Reaction Temperature ~78 °C (Reflux)
Reaction Time 3 hours
Product Yield (Hypothetical) 85%
Appearance Pale yellow solid
Melting Point (Hypothetical) 115-117 °C

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis protocol.

Schiff_Base_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aldehyde Dissolve Aldehyde in Ethanol mix Mix Solutions & Add Acetic Acid prep_aldehyde->mix prep_amine Dissolve Amine in Ethanol prep_amine->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to Room Temp & Ice Bath reflux->cool filtrate Filter Product cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry final_product Characterize Final Product (FT-IR, NMR, MP) dry->final_product

Caption: Workflow for the synthesis of Schiff bases.

References

Application Notes and Protocols: 4-Methoxy-3-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-(trifluoromethyl)benzaldehyde and its structural isomers are valuable building blocks in the synthesis of modern agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the benzaldehyde scaffold allows for the creation of molecules with unique physicochemical properties that can lead to enhanced biological activity, improved metabolic stability, and favorable environmental profiles. The trifluoromethyl group, in particular, is a common feature in many successful agrochemicals due to its ability to increase lipophilicity and block metabolic degradation. These characteristics are crucial for the efficacy and persistence of active ingredients in the field.[1]

This document provides detailed application notes on the use of substituted trifluoromethyl benzaldehydes in the synthesis of a novel insecticide, benzpyrimoxan, and includes a detailed experimental protocol for its synthesis.

Application: Synthesis of the Insecticide Benzpyrimoxan

A key application of substituted trifluoromethyl benzaldehydes is in the synthesis of insecticides, such as the novel compound benzpyrimoxan.[2][3][4][5] Benzpyrimoxan is a potent insecticide that is particularly effective against rice planthoppers, including strains that have developed resistance to other insecticides.[2][4][6] Its mode of action is as an insect growth regulator, and it exhibits low toxicity to non-target organisms like pollinators, making it a valuable tool for integrated pest management (IPM) programs.[2][6][7]

The synthesis of benzpyrimoxan involves the incorporation of a 4-(trifluoromethyl)benzyloxy moiety onto a pyrimidine core. The precursor for this moiety is 4-(trifluoromethyl)benzyl alcohol, which can be readily synthesized from 4-(trifluoromethyl)benzaldehyde through a straightforward reduction reaction. While benzpyrimoxan itself contains a 4-(trifluoromethyl)phenyl group, the synthetic principles are directly applicable to isomers such as this compound.

Experimental Protocols

The following protocols detail the synthesis of 4-(trifluoromethyl)benzyl alcohol from 4-(trifluoromethyl)benzaldehyde, and the subsequent synthesis of benzpyrimoxan.

Protocol 1: Synthesis of 4-(Trifluoromethyl)benzyl alcohol

This protocol describes the reduction of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzyl alcohol.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) to the solution in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the organic solvents under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)benzyl alcohol.

Protocol 2: Synthesis of Benzpyrimoxan

The synthesis of benzpyrimoxan is a multi-step process starting from 4,6-dihydroxypyrimidine.[2][6]

Step 1: Synthesis of 4,6-dichloro-5-formylpyrimidine

  • Slowly add N,N-dimethylformamide (DMF) to phosphorus oxychloride (POCl₃) at 0°C.

  • Add 4,6-dihydroxypyrimidine to the mixture and heat at 90°C for 3 hours.

  • Remove excess POCl₃ under reduced pressure.

  • Pour the residue into ice water and extract with chloroform to obtain crude 4,6-dichloro-5-formylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine

  • React the crude 4,6-dichloro-5-formylpyrimidine with 1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent with azeotropic removal of water.

Step 3: Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine [2]

  • React 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine with 4-(trifluoromethyl)benzyl alcohol (from Protocol 1) in the presence of a base such as sodium hydride in a solvent like DMF.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography.

Step 4: Synthesis of Benzpyrimoxan [2]

  • Reduce the remaining chlorine atom on 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Quantitative Data

The following table summarizes the yield for a key step in the synthesis of a benzpyrimoxan intermediate as reported in the literature.[2]

Reaction StepStarting MaterialsProductYield (%)
Introduction of the 4-trifluoromethylbenzyloxy group4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine and 4-(trifluoromethyl)benzyl alcohol6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine[2]69

Biological Activity of Benzpyrimoxan

Benzpyrimoxan demonstrates significant insecticidal activity against the brown planthopper (Nilaparvata lugens), a major pest of rice.

CompoundInsecticidal Activity against Brown Planthopper (LC₅₀ in ppm)
Benzpyrimoxan< 0.39
Buprofezin (standard)0.78

Data extracted from structure-activity relationship studies.[2]

Visualizations

Synthetic Pathway of Benzpyrimoxan

Benzpyrimoxan_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 4_TFMB 4-(Trifluoromethyl)benzaldehyde 4_TFMBA 4-(Trifluoromethyl)benzyl alcohol 4_TFMB->4_TFMBA Reduction (e.g., NaBH4) 4_6_DHP 4,6-Dihydroxypyrimidine DCDFP 4,6-dichloro-5-formylpyrimidine 4_6_DHP->DCDFP Vilsmeier-Haack Reaction CDP 6-chloro-5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine 4_TFMBA->CDP DCDDP 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine DCDFP->DCDDP Acetalization (1,3-propanediol) DCDDP->CDP Nucleophilic Substitution Benzpyrimoxan Benzpyrimoxan CDP->Benzpyrimoxan Reduction (e.g., H2/Pd-C)

Caption: Synthetic route to the insecticide benzpyrimoxan.

Experimental Workflow for Benzpyrimoxan Synthesis

Workflow A Step 1: Formylation and Chlorination of 4,6-dihydroxypyrimidine B Step 2: Acetal Formation with 1,3-propanediol A->B Proceed to next step C Step 3: Nucleophilic Substitution with 4-(trifluoromethyl)benzyl alcohol B->C Proceed to next step D Step 4: Purification by Column Chromatography C->D Purify intermediate E Step 5: Dechlorination via Catalytic Hydrogenation D->E Use purified intermediate F Step 6: Final Product Isolation and Characterization E->F Isolate final product

Caption: Key steps in the experimental workflow for benzpyrimoxan synthesis.

References

Application Notes: 4-Methoxy-3-(trifluoromethyl)benzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a key building block in the synthesis of various pharmaceutical intermediates. The presence of both a methoxy and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable synthon in medicinal chemistry. The trifluoromethyl group, in particular, is a well-established bioisostere for other functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] These application notes provide detailed protocols for the conversion of this compound into a primary amine intermediate and its subsequent derivatization, highlighting its role in the generation of molecules targeting critical biological pathways, such as the Inhibitor of Apoptosis (IAP) pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Amine Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurityReference
This compoundC₉H₇F₃O₂204.15Solid≥98%[3]
(4-Methoxy-3-(trifluoromethyl)phenyl)methanamineC₉H₁₀F₃NO205.18Oil/Solid≥95%[4]

Table 2: Representative Reaction Parameters for the Synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)methanamine

ParameterValue
Reaction TypeReductive Amination
Aldehyde Concentration0.2 M
Amine SourceAmmonia (e.g., Ammonium Acetate)
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)
SolventMethanol (MeOH)
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield70-90%
Purification MethodColumn Chromatography

Experimental Protocols

Protocol 1: Synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)methanamine via Reductive Amination

This protocol describes the conversion of this compound to (4-methoxy-3-(trifluoromethyl)phenyl)methanamine.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with acid. Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Stir for 30 minutes, then basify the mixture to pH ~10 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (4-methoxy-3-(trifluoromethyl)phenyl)methanamine.

Protocol 2: Synthesis of a Phenylalanine-based IAP Inhibitor Intermediate

This protocol outlines a representative amide coupling reaction using the synthesized amine to construct a core structure found in some Inhibitor of Apoptosis (IAP) protein inhibitors.

Materials:

  • (4-Methoxy-3-(trifluoromethyl)phenyl)methanamine

  • N-Boc-L-phenylalanine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Boc-L-phenylalanine (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of (4-methoxy-3-(trifluoromethyl)phenyl)methanamine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

Visualizations

G cluster_0 Synthesis Workflow A This compound C (4-Methoxy-3-(trifluoromethyl)phenyl)methanamine A->C Reductive Amination B Ammonium Acetate, NaBH3CN, MeOH E Amide Intermediate for IAP Inhibitor Synthesis C->E Amide Coupling D N-Boc-L-phenylalanine, HATU, DIPEA, DMF

Caption: Synthetic workflow from the starting aldehyde to an IAP inhibitor intermediate.

G cluster_1 Inhibitor of Apoptosis (IAP) Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) SMAC_Diablo SMAC/Diablo Apoptotic_Stimuli->SMAC_Diablo releases IAPs IAPs (e.g., XIAP, cIAP1) Caspases Caspases (e.g., Caspase-3, -7, -9) IAPs->Caspases inhibit Apoptosis Apoptosis Caspases->Apoptosis execute SMAC_Diablo->IAPs inhibits IAP_Inhibitor IAP Inhibitor (derived from intermediate) IAP_Inhibitor->IAPs inhibits

Caption: Simplified signaling pathway of IAP-mediated apoptosis and the action of IAP inhibitors.

Discussion

The protocols provided herein demonstrate a reliable and scalable pathway for the synthesis of valuable pharmaceutical intermediates from this compound. The reductive amination is a robust and widely used transformation in medicinal chemistry for the introduction of a key amine functional group. The resulting benzylamine derivative is a versatile intermediate that can be further elaborated, for instance, through amide bond formation, to access a wide range of complex molecules.

The targeted IAP inhibitors are a promising class of anti-cancer agents that function by antagonizing the activity of IAP proteins, thereby promoting apoptosis in cancer cells. The synthesis of such inhibitors often relies on the availability of chiral building blocks and robust coupling methodologies. The intermediate derived from this compound can be a crucial component in the construction of these complex molecules. The trifluoromethyl group in the final compound can contribute to improved efficacy and pharmacokinetic properties.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The primary method detailed is the Vilsmeier-Haack formylation of 2-(trifluoromethyl)anisole, a robust and scalable reaction. Alternative methods, including lithiation-formylation and Grignard reactions, are also discussed. This guide includes reaction parameters, purification methods, and quantitative data to facilitate the transition from laboratory to industrial-scale production.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The presence of both the methoxy and trifluoromethyl groups imparts unique electronic properties and metabolic stability to the final products. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The Vilsmeier-Haack reaction stands out as an economical and effective method for the formylation of electron-rich aromatic compounds like 2-(trifluoromethyl)anisole.[1][2][3]

Synthetic Routes Overview

Several synthetic strategies can be employed for the large-scale production of this compound. The selection of the optimal route depends on factors such as raw material cost, scalability, safety, and desired purity.

  • Vilsmeier-Haack Reaction: This is the recommended and most detailed method in this guide. It involves the formylation of an electron-rich arene using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][3][4]

  • Lithiation-Formylation: This method involves the deprotonation of the aromatic ring using a strong organolithium base, followed by quenching with a formylating agent like DMF.[5] While effective, it often requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging on a large scale.[6]

  • Grignard Reaction: This approach utilizes a Grignard reagent prepared from a corresponding aryl halide. The organomagnesium compound then reacts with a formylating agent. This method is common in industrial synthesis but may require specific initiators and careful control of reaction conditions.

The following sections will focus on the Vilsmeier-Haack reaction, providing a detailed protocol and relevant data.

Vilsmeier-Haack Synthesis of this compound

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[3]

Chemical Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Starting_Material 2-(Trifluoromethyl)anisole Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Final_Product This compound Intermediate->Final_Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline for the large-scale synthesis and is based on established procedures for Vilsmeier-Haack reactions on substituted anisoles.

Materials:

  • 2-(Trifluoromethyl)anisole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Large-scale glass reactor with overhead stirrer, dropping funnel, thermometer, and reflux condenser

  • Cooling bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Vilsmeier Reagent Preparation: In a clean, dry reactor, charge N,N-dimethylformamide (DMF) (3.0-5.0 equivalents). Cool the DMF to 0-5 °C using an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.1-1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: To the prepared Vilsmeier reagent, slowly add 2-(trifluoromethyl)anisole (1.0 equivalent) while maintaining the temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (DCM) or another suitable organic solvent (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by vacuum distillation or recrystallization to obtain this compound of high purity. For industrial-scale purification, fractional distillation under reduced pressure is the preferred method.

Quantitative Data

The following table summarizes typical quantitative data for the Vilsmeier-Haack synthesis of substituted benzaldehydes. The data for the target molecule is an estimation based on similar reactions.

ParameterValueReference
Yield 80-90%Estimated based on related syntheses
Purity (after purification) >98%[7]
Reaction Temperature 60-80 °C[2]
Reaction Time 4-8 hoursGeneral Vilsmeier-Haack conditions

Alternative Synthetic Routes: A Brief Overview

Lithiation-Formylation

This method offers high regioselectivity but requires stringent reaction conditions.

G Start 2-(Trifluoromethyl)anisole Lithiation Lithiation (n-BuLi, -78 °C) Start->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Formylation Formylation (DMF) Intermediate->Formylation Product This compound Formylation->Product

Caption: Workflow for the lithiation-formylation of 2-(trifluoromethyl)anisole.

Key considerations for this route include the need for cryogenic temperatures (-78 °C) and the use of highly pyrophoric n-butyllithium, which can pose safety challenges on a large scale.[6]

Grignard Reaction

The Grignard route is a versatile method for C-C bond formation and is widely used in industrial settings.

Reaction Scheme:

  • Grignard Reagent Formation: 4-Bromo-2-(trifluoromethyl)anisole + Mg → 4-Methoxy-3-(trifluoromethyl)phenylmagnesium bromide

  • Formylation: 4-Methoxy-3-(trifluoromethyl)phenylmagnesium bromide + Formylating Agent (e.g., ethyl formate) → this compound

This method is contingent on the availability of the corresponding aryl halide starting material.

Safety Considerations

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere.

  • Large-Scale Reactions: Exothermic reactions should be carefully controlled with adequate cooling and slow addition of reagents.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and scalable method for the large-scale synthesis of this compound. The protocol outlined in this document, along with the comparative data on alternative routes, offers a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries. Careful optimization of reaction conditions and adherence to safety protocols are crucial for successful and safe large-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-3-(trifluoromethyl)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Methoxy-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during column chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of aldehydes and their derivatives, including this compound. Alumina can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.[1][2]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The selection of a solvent system is critical for good separation.[2] A common approach is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether). The ideal solvent system should provide a good separation of your target compound from impurities on a Thin-Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.3 for the desired compound.[1]

Q3: My compound is not moving down the column. What could be the issue?

A3: This is a common issue that can arise from several factors:

  • Inappropriate Solvent System: The mobile phase may not be polar enough to elute the compound. Try gradually increasing the polarity of the solvent system.

  • Compound Decomposition: The compound might be unstable on silica gel.[3] You can test for stability by stirring a small sample of your crude material with silica gel in your chosen solvent and analyzing the mixture by TLC after some time to see if any new spots appear.[4]

  • Insoluble Impurities: The column may be clogged by insoluble impurities from your crude sample.[3]

Q4: My compound is eluting too quickly with the solvent front. How can I fix this?

A4: If your compound elutes with the solvent front, the mobile phase is too polar. You should switch to a less polar solvent system. For example, if you are using a 20% ethyl acetate in hexane mixture, try reducing it to 10% or 5% ethyl acetate in hexane.

Q5: The separation between my compound and an impurity is poor, resulting in mixed fractions. What can I do?

A5: Poor separation can be addressed by:

  • Optimizing the Solvent System: A small change in the solvent polarity can significantly improve separation. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

  • Using a Longer Column: A longer column provides more surface area for the separation to occur.[1]

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels.[2]

Q6: I suspect my aldehyde is decomposing on the silica gel column. What are my options?

A6: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[1][5] To mitigate this:

  • Deactivate the Silica Gel: You can add a small amount of a neutralizer like triethylamine (a few drops) to your eluent to deactivate the acidic sites on the silica gel.[1]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or florisil.[3]

  • Alternative Purification Methods: If column chromatography proves problematic, other purification techniques like recrystallization or forming a bisulfite adduct could be explored.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
No Compound Eluting 1. Mobile phase is not polar enough.2. Compound has decomposed on the column.[3]3. Column is blocked by insoluble material.[3]1. Gradually increase the polarity of the mobile phase.2. Test for compound stability on silica gel. Consider using a different stationary phase or deactivating the silica.[1][3]3. Ensure the sample is fully dissolved and filtered before loading. If blocked, the column may need to be repacked.
Compound Elutes with Solvent Front Mobile phase is too polar.Use a less polar solvent system. For example, decrease the percentage of ethyl acetate in hexane.
Poor Separation / Mixed Fractions 1. Suboptimal solvent system.2. Column is too short.3. Improper column packing.4. Overloading the column with the sample.1. Fine-tune the solvent system polarity. Try a gradient elution.2. Use a longer column for better resolution.[1]3. Repack the column carefully to ensure it is uniform.4. Reduce the amount of crude material loaded onto the column.
Streaking or Tailing of Bands 1. Sample is not fully dissolved in the loading solvent.2. Interaction of polar compounds with the stationary phase.3. Column is overloaded.1. Ensure the sample is completely dissolved before loading.2. Add a small amount of a more polar solvent to the mobile phase or a modifier like triethylamine.[1]3. Decrease the amount of sample loaded.
Cracked or Channeled Column Bed 1. The silica gel was not packed uniformly.2. The column ran dry at some point.1. Repack the column, ensuring the slurry is homogeneous and settles evenly.2. Always keep the silica gel bed covered with solvent.

Experimental Protocol: Column Chromatography

This section outlines a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a small layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another layer of sand on top of the packed silica to prevent disturbance when adding the sample and eluent.[4]

  • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the prepared mobile phase (eluent) to the column.

  • Begin collecting the eluting solvent in fractions (e.g., in test tubes).

  • The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

4. Monitoring the Separation:

  • Monitor the separation by collecting small spots from the outflow of the column on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system to visualize the separated components.

  • Combine the fractions that contain the pure desired product.

5. Isolation of the Purified Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column load_sample Load Sample prep_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute_column Elute Column load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Identify Pure Fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Poor Separation check_solvent Is the solvent system optimal? start->check_solvent adjust_solvent Adjust Solvent Polarity check_solvent->adjust_solvent No check_packing Is the column packed correctly? check_solvent->check_packing Yes adjust_solvent->check_solvent repack_column Repack Column check_packing->repack_column No check_loading Is the column overloaded? check_packing->check_loading Yes repack_column->start reduce_load Reduce Sample Load check_loading->reduce_load Yes good_separation Good Separation check_loading->good_separation No reduce_load->start

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-Methoxy-3-(trifluoromethyl)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is complete, but the crude product is a dark oil and not a solid. What could be the cause?

A1: It is not uncommon for the crude product of this synthesis to be an oil or a gummy solid. This is often due to the presence of residual high-boiling solvents used in the reaction, such as DMF or DMSO, or the presence of impurities that depress the melting point.[1] A thorough work-up and purification are necessary. We recommend purification by flash column chromatography or conversion of the aldehyde to its bisulfite adduct for purification.[1]

Q2: I have a significant amount of unreacted 2-methoxy-1-(trifluoromethyl)benzene starting material in my crude product. How can I best remove it?

A2: The presence of a large amount of starting material indicates an incomplete reaction.[1] While optimizing reaction conditions is the first step, for the current batch, several purification strategies can be employed. Flash column chromatography is often effective if the polarity difference between the starting material and the product is sufficient.[2] Alternatively, a bisulfite extraction is highly selective for the aldehyde product, leaving the unreacted starting material in the organic phase for easy separation.[3]

Q3: After purification by column chromatography, I still see minor impurities in my NMR spectrum. What are my options?

A3: If column chromatography does not yield a product of the desired purity, recrystallization is a good secondary purification step.[1] Finding a suitable solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is key.[4] For persistent impurities, purification via the bisulfite adduct is a highly specific method for aldehydes and can remove non-aldehydic impurities.[5]

Q4: I am having difficulty separating the product from a closely related isomeric impurity. What is the best approach?

A4: Isomeric impurities can be challenging to separate. High-performance flash chromatography with a shallow solvent gradient may provide the necessary resolution.[6] If the physical properties of the isomers are too similar for chromatographic separation, consider derivatization of the aldehyde to a crystalline solid (e.g., a hydrazone), which may have different crystallization properties, allowing for purification by recrystallization, followed by regeneration of the aldehyde.

Q5: My yield is low after purification. What are the most common causes of product loss?

A5: Product loss can occur at several stages. During aqueous work-up, ensure the pH is appropriate to keep your product in the organic layer. Emulsion formation can also trap the product. During column chromatography, overly broad fractions can lead to the loss of product in mixed fractions. For recrystallization, using too much solvent or cooling the solution too rapidly can result in low recovery.[7]

Troubleshooting Impurities: A Comparative Guide to Purification Methods

When dealing with impurities in the synthesis of this compound, the choice of purification method is critical. Below is a summary of common techniques and their typical performance.

Purification MethodTypical PurityTypical YieldSpeedKey Advantages & Disadvantages
Flash Column Chromatography >95%70-90%ModerateAdvantages: Good for a wide range of impurities, scalable.[8] Disadvantages: Can be time-consuming, requires solvent optimization, may not separate close-running isomers.
Recrystallization >99%50-80%SlowAdvantages: Can yield very high purity material, good for removing minor impurities.[4] Disadvantages: Requires a solid product, finding a suitable solvent can be trial-and-error, can have lower yields.
Bisulfite Adduct Formation >98%60-85%ModerateAdvantages: Highly selective for aldehydes, excellent for removing non-aldehydic starting materials and byproducts.[5][9] Disadvantages: Requires an additional reaction and regeneration step, may not be suitable for sterically hindered aldehydes.
Distillation VariableVariableFastAdvantages: Effective for removing non-volatile or highly volatile impurities. Disadvantages: The product must be thermally stable, may not be effective for impurities with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying this compound on a silica gel column.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pack the column.[10] Ensure the silica bed is compact and level. Add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. Carefully add the dry-loaded sample to the top of the column.[6]

  • Elution: Begin eluting the column with the determined solvent system. If separation is difficult, a gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is highly effective for separating the aldehyde from non-aldehydic impurities.[5]

  • Adduct Formation: Dissolve the crude reaction mixture in a water-miscible solvent like methanol.[3] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir or shake the mixture vigorously for 30-60 minutes.[5]

  • Isolation of the Adduct: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). The bisulfite adduct of the aldehyde will move to the aqueous layer, while non-aldehydic impurities remain in the organic layer. Separate the two layers.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Regeneration of the Aldehyde: To the isolated aqueous layer, add a suitable organic solvent for extraction (e.g., ethyl acetate). Basify the aqueous layer by slowly adding a 50% sodium hydroxide solution until the pH is strongly basic (pH > 12).[5] This will reverse the reaction and regenerate the aldehyde.

  • Extraction and Isolation: Shake the mixture to extract the pure aldehyde into the organic layer. Separate the layers and wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified this compound.

Visual Troubleshooting Guide

The following workflow provides a logical approach to identifying and resolving purity issues during the synthesis of this compound.

G start Crude Product Analysis (TLC, NMR) check_sm Is unreacted starting material present? start->check_sm check_side_products Are there significant side products? check_sm->check_side_products No / Minor re_evaluate_rxn Re-evaluate Reaction Conditions (Time, Temp) check_sm->re_evaluate_rxn Yes (Major) check_isomers Are isomeric impurities present? check_side_products->check_isomers No col_chrom Purify by Flash Column Chromatography check_side_products->col_chrom Yes (Mixed) bisulfite Purify via Bisulfite Adduct Formation check_side_products->bisulfite Yes (Non-aldehydic) check_baseline Are there baseline impurities on TLC? check_isomers->check_baseline No check_isomers->col_chrom Yes check_baseline->col_chrom Yes final_product Pure Product (>98%) check_baseline->final_product No recrystallize Recrystallize from suitable solvent col_chrom->recrystallize Still Impure col_chrom->final_product Pure bisulfite->final_product Pure recrystallize->final_product Pure

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Optimizing Reactions for 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The electron-withdrawing nature of the trifluoromethyl group activates the aldehyde carbonyl, making it an excellent substrate for a variety of reactions.[1]

This guide covers key reactions such as Reductive Amination, Wittig Olenfination, and Grignard Addition, providing detailed experimental protocols, data tables for condition optimization, and troubleshooting advice to address common challenges in your experimental workflow.

Section 1: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot approach is highly efficient and avoids the over-alkylation issues often seen with direct alkylation of amines.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the aldehyde in an anhydrous solvent such as DCE or DCM. Add the desired amine (1.0-1.2 equiv.). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.1 equiv.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step, especially for less reactive amines.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 3 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Troubleshooting and FAQs for Reductive Amination

Q1: My reaction is very slow or stalls completely. What are the possible causes?

A1: Several factors can lead to a sluggish or stalled reaction:

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Ensure you are using a fresh, anhydrous batch of the reagent.

  • Poor Imine Formation: Imine formation is an equilibrium process. For weakly nucleophilic amines, this equilibrium may not favor the imine. You can add a catalytic amount of acetic acid or use a dehydrating agent like magnesium sulfate to drive the reaction forward.

  • Steric Hindrance: Highly hindered aldehydes or amines can react slowly. In such cases, increasing the reaction temperature or switching to a more potent reducing agent system like NaBH₃CN with a Lewis acid (e.g., Ti(Oi-Pr)₄) may be beneficial.[2]

Q2: I am observing a significant amount of a side product corresponding to the alcohol of my starting aldehyde. Why is this happening?

A2: This indicates the reduction of the aldehyde before it can form the imine. This is common when using less selective reducing agents like sodium borohydride (NaBH₄). If using NaBH₄, it is crucial to allow sufficient time for complete imine formation before adding the reducing agent.[3] Using a milder, more chemoselective reagent like STAB, which is less likely to reduce the aldehyde under neutral or slightly acidic conditions, is the preferred solution.

Q3: The purification of my final amine product is difficult due to streaking on the silica gel column. How can I improve the purification?

A3: Amines are basic and can interact strongly with the acidic silica gel, causing streaking. To mitigate this, you can:

  • Pre-treat the silica gel with triethylamine. A common practice is to use an eluent system containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol.

  • Alternatively, switch to a different stationary phase, such as alumina, which is basic and can provide better separation for amines.

Data Presentation: Reductive Amination Conditions

The following table summarizes common conditions for reductive amination, which can be adapted for this compound.

Reducing AgentSolvent(s)Additives/CatalystsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFAcetic Acid (optional)Mild and selective for imines over aldehydes; moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolLewis Acids (e.g., Ti(Oi-Pr)₄, ZnCl₂)Effective but toxic (releases HCN upon acidification); stable in methanol.
Sodium Borohydride (NaBH₄) Methanol, EthanolNonePotent but less selective; can reduce the starting aldehyde. Add after imine formation is complete.[3]
BH₃·THF CH₂Cl₂, DMFAcetic Acid, TMSClPowerful reducing system, effective for electron-deficient anilines.[4]

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Aldehyde and Amine in Solvent Imine Imine Formation (Stir at RT, 20-30 min) Start->Imine Dissolve Reduce Add NaBH(OAc)₃ (Stir 3-24h) Imine->Reduce Initiate Reduction Quench Quench with aq. NaHCO₃ Reduce->Quench Reaction Complete (TLC) Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Dry & Concentrate End Pure Amine Purify->End

Caption: A typical experimental workflow for reductive amination.

Section 2: Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[5] It involves the reaction of the carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), leading to the formation of a C=C double bond and triphenylphosphine oxide as a byproduct. The strong P=O bond formed is the thermodynamic driving force for the reaction.[6]

Experimental Protocol: General Procedure for Wittig Reaction

This protocol outlines a solvent-free Wittig reaction, a greener alternative to traditional methods that use organic solvents.

Materials:

  • This compound

  • Phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Hexanes or a mixture of hexanes/ethyl acetate

  • Conical vial, magnetic spin vane, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry conical vial, place the solid phosphorus ylide (1.1-1.2 equiv.).

  • Aldehyde Addition: Add liquid this compound (1.0 equiv.) to the vial containing the ylide.

  • Reaction: Add a magnetic spin vane and stir the mixture vigorously at room temperature for 15-60 minutes. The reaction often occurs at the solid-liquid interface.[7] Monitor the reaction by TLC.

  • Extraction of Product: After the reaction is complete (as indicated by TLC), add hexanes to the vial and stir rapidly to extract the alkene product, leaving the solid triphenylphosphine oxide byproduct behind.

  • Isolation: Using a filtering pipette, carefully transfer the hexane solution to a clean, pre-weighed vial, leaving the solid byproduct in the original vial. Repeat the extraction with a second portion of hexanes to ensure complete recovery of the product.

  • Solvent Removal: Evaporate the combined hexane extracts using a stream of nitrogen or on a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by microscale wet column chromatography.

Troubleshooting and FAQs for Wittig Reaction

Q1: My Wittig reaction shows no conversion. What should I check?

A1: A lack of reactivity can stem from several issues:

  • Ylide Quality: Ylides can be sensitive to air and moisture. If you prepared the ylide yourself, ensure it was generated under strictly anhydrous conditions. If using a commercially available ylide, check its quality and storage conditions.

  • Steric Hindrance: While this compound is not exceptionally hindered, a very bulky ylide could slow the reaction. Gentle heating might be necessary in such cases.

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group like an ester) are less reactive than unstabilized ylides. For stabilized ylides, longer reaction times or heating may be required.

Q2: The main byproduct, triphenylphosphine oxide, is difficult to separate from my product.

A2: Triphenylphosphine oxide can be challenging to remove completely. Here are some strategies:

  • Precipitation: Triphenylphosphine oxide has low solubility in nonpolar solvents like hexanes or diethyl ether. After the reaction, dissolving the crude mixture in a minimal amount of a more polar solvent (like dichloromethane) and then adding a large volume of hexanes can cause the oxide to precipitate, allowing for filtration.[5]

  • Chromatography: Careful column chromatography is often the most effective method. Triphenylphosphine oxide is quite polar, so using a relatively nonpolar eluent system (e.g., hexanes/ethyl acetate mixtures) should allow for the elution of the less polar alkene product first.

Q3: How can I control the stereoselectivity (E/Z isomer ratio) of the alkene product?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., -CO₂R, -CN) are "stabilized" and generally lead to the formation of the (E)-alkene as the major product.[8]

  • Unstabilized Ylides: Ylides with simple alkyl groups are "unstabilized" and typically favor the formation of the (Z)-alkene, especially under salt-free conditions.

Data Presentation: Common Wittig Reagents and Expected Stereochemistry
Ylide TypeR Group on YlideTypical Base for GenerationExpected Major Isomer
Stabilized -CO₂Et, -CN, -PhNaH, K₂CO₃, NaHCO₃(E)-alkene
Semi-stabilized -Aryl, -VinylNaH, NaOEtMixture, often (E)
Unstabilized -Alkyl (e.g., -CH₃)n-BuLi, NaNH₂(Z)-alkene

Visualization: Wittig Reaction Troubleshooting

Wittig_Troubleshooting cluster_yield Low or No Yield cluster_purity Purification Issues Start Problem with Wittig Reaction Q_Yield Is the ylide active? Start->Q_Yield Q_Purity Contaminated with Ph₃P=O? Start->Q_Purity A_Ylide_Yes Check aldehyde purity. Consider steric hindrance. Q_Yield->A_Ylide_Yes Yes A_Ylide_No Use fresh or newly prepared ylide. Ensure anhydrous conditions. Q_Yield->A_Ylide_No No A_Purity_Yes Precipitate from nonpolar solvent (hexanes). Optimize column chromatography. Q_Purity->A_Purity_Yes Yes A_Purity_No Check for unreacted starting material (TLC). Optimize reaction time/temp. Q_Purity->A_Purity_No No

Caption: A decision tree for troubleshooting common Wittig reaction problems.

Section 3: Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The reaction of a Grignard reagent with an aldehyde, such as this compound, yields a secondary alcohol after an acidic work-up.

Experimental Protocol: General Procedure for Grignard Reaction

This protocol describes the addition of a Grignard reagent (e.g., Phenylmagnesium bromide) to this compound. Strict anhydrous conditions are critical for success.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF/ether solution)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and oven-dried glassware

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry inert gas (nitrogen or argon) to prevent moisture contamination.

  • Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 equiv.) in anhydrous ether or THF.

  • Grignard Addition: Cool the aldehyde solution in an ice bath. Slowly add the Grignard reagent (1.1-1.2 equiv.) dropwise from the dropping funnel. Maintain a gentle reflux and control the addition rate to prevent the reaction from becoming too vigorous.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing crushed ice and saturated aqueous NH₄Cl solution. This step hydrolyzes the magnesium alkoxide intermediate and quenches any unreacted Grignard reagent.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude secondary alcohol by flash column chromatography or recrystallization.

Troubleshooting and FAQs for Grignard Reaction

Q1: My Grignard reaction failed, and I recovered only my starting material. What went wrong?

A1: The most common reason for Grignard reaction failure is the presence of moisture or other protic sources. Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water, alcohols, or acidic functional groups.

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be anhydrous. The starting aldehyde should be free of water.

  • Check Reagent Quality: If using a commercial Grignard reagent, ensure it has not been deactivated by exposure to air/moisture. If preparing it in situ, ensure the magnesium turnings are activated (a small crystal of iodine can help initiate the reaction).[9]

Q2: I have a significant amount of a biphenyl-type byproduct in my crude product. How is this formed and how can I avoid it?

A2: This is a common side product, especially when using aryl Grignard reagents like phenylmagnesium bromide. It is formed from a coupling reaction between the Grignard reagent and any unreacted aryl halide used to prepare it.

  • Minimize Excess Halide: Ensure the formation of the Grignard reagent is as complete as possible before adding the aldehyde.

  • Control Temperature: Formation of this side product is often favored at higher temperatures. Maintain a low temperature during the addition of the aldehyde.

  • Purification: Biphenyl is typically much less polar than the desired secondary alcohol. It can usually be removed effectively by flash column chromatography.

Q3: Can I use a Grignard reagent with other functional groups present in the molecule?

A3: Grignard reagents are highly reactive and incompatible with acidic protons. This includes functional groups like carboxylic acids, alcohols, phenols, thiols, and primary/secondary amines. If these groups are present on either the Grignard reagent or the substrate, they must be protected before carrying out the reaction.

Data Presentation: Common Grignard Reagents and Substrates
Grignard Reagent (R-MgX)ElectrophileProduct after Work-up
Alkyl/Aryl-MgBrAldehyde Secondary Alcohol
Alkyl/Aryl-MgBrKetoneTertiary Alcohol
Alkyl/Aryl-MgBrEsterTertiary Alcohol (2 equiv. of R group added)
Alkyl/Aryl-MgBrCarbon Dioxide (CO₂)Carboxylic Acid

Visualization: Grignard Reaction Logic Flow

Grignard_Logic Start Planning a Grignard Reaction Q_Conditions Are all reagents and glassware anhydrous? Start->Q_Conditions Q_Substrate Are there acidic protons on the substrate? Start->Q_Substrate A_Conditions_No Dry all components! Use inert atmosphere. Q_Conditions->A_Conditions_No No A_Conditions_Yes Proceed to Reaction Q_Conditions->A_Conditions_Yes Yes A_Conditions_No->Start Reaction Perform Reaction: Slow addition at low temp. A_Conditions_Yes->Reaction A_Substrate_Yes Protect the acidic functional group. Q_Substrate->A_Substrate_Yes Yes A_Substrate_No Proceed to Reaction Q_Substrate->A_Substrate_No No A_Substrate_Yes->Start A_Substrate_No->Reaction Workup Quench with aq. NH₄Cl and extract product. Reaction->Workup End Purify to obtain Secondary Alcohol Workup->End

Caption: A logical workflow for planning a successful Grignard reaction.

References

Technical Support Center: Formylation of 2-Methoxy-1-(Trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formylation of 2-methoxy-1-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions or unexpected outcomes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when formylating 2-methoxy-1-(trifluoromethyl)benzene?

A1: The primary side reactions encountered during the formylation of this substrate are dictated by the reaction conditions and the formylation method used. Key potential side reactions include:

  • Demethylation: Cleavage of the methoxy ether bond to form a phenol (2-hydroxy-1-(trifluoromethyl)benzene derivatives). This is more common under strongly acidic conditions (e.g., using BBr₃ or high concentrations of HCl) or with strong Lewis acids at elevated temperatures.[1][2][3]

  • Hydrolysis of the Trifluoromethyl Group: The robust trifluoromethyl (-CF₃) group can be hydrolyzed to a carboxylic acid (-COOH) under harsh acidic or basic conditions, particularly during vigorous workup procedures.[4][5][6]

  • Formation of Regioisomers: The methoxy group is an ortho-para director, while the trifluoromethyl group is a meta-director. This leads to competition, primarily resulting in formylation at the C3 (ortho) and C5 (para) positions relative to the methoxy group. Obtaining a mixture of isomers is common, and separating them can be challenging.

  • Incomplete Reaction: Due to the deactivating effect of the trifluoromethyl group, the aromatic ring is less nucleophilic than anisole, potentially leading to low conversion rates and recovery of starting material.

  • Formation of Benzal Chloride Intermediates: When using the Rieche formylation (dichloromethyl methyl ether), incomplete hydrolysis of the intermediate can sometimes yield a dichloromethyl (Ar-CHCl₂) derivative instead of the desired aldehyde.[7]

Q2: Which formylation method is best to minimize side reactions for this substrate?

A2: The choice of method depends on the desired regioselectivity and tolerance for specific side products.

  • Directed ortho-Metalation (DoM): Lithiation with a strong base (like n-BuLi or s-BuLi) followed by quenching with a formylating agent (e.g., DMF) is often highly regioselective.[8][9][10] The methoxy group acts as a powerful directing metalation group (DMG), favoring lithiation (and subsequent formylation) at the C6 position. This method avoids strong acids, minimizing demethylation.

  • Rieche Formylation: Using dichloromethyl methyl ether with a Lewis acid like TiCl₄ or SnCl₄ can provide good yields but requires careful temperature control to prevent demethylation and tar formation.[11][12][13]

  • Vilsmeier-Haack Reaction: This method uses a milder electrophile (Vilsmeier reagent from POCl₃/DMF) and is effective for electron-rich aromatics.[14][15] However, its effectiveness on the deactivated 2-methoxy-1-(trifluoromethyl)benzene ring may be limited, potentially requiring higher temperatures which could promote side reactions.

Q3: Why am I getting a mixture of isomers, and how can I control the regioselectivity?

A3: A mixture of isomers (formylation at C3 and C5) arises from the competing directing effects of the methoxy and trifluoromethyl groups under electrophilic aromatic substitution conditions (Rieche, Vilsmeier-Haack). To favor a single isomer, Directed ortho-Metalation (DoM) is the most effective strategy, as the methoxy group will direct the lithiation almost exclusively to the C6 position.[10][16]

Troubleshooting Guide

Problem 1: My reaction yield is very low, and I recover a lot of starting material.

Possible Cause Troubleshooting Step
Insufficiently Reactive Formylating Agent The trifluoromethyl group deactivates the ring. For Vilsmeier-Haack, consider increasing the temperature or reaction time. For Rieche formylation, a stronger Lewis acid (e.g., TiCl₄ over SnCl₄) may be required.[13]
Low Reaction Temperature While low temperatures are used to control side reactions, they may be insufficient for activating this substrate. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) and monitor the reaction by TLC or LC-MS.
Reagent Degradation Ensure the formylating agents (e.g., dichloromethyl methyl ether) and Lewis acids are fresh and anhydrous. Organolithium reagents (for DoM) must be titrated before use.

Problem 2: My NMR/Mass Spec shows a product with a hydroxyl group instead of a methoxy group.

Possible Cause Troubleshooting Step
Demethylation by Lewis Acid This is a common side reaction in Rieche or Friedel-Crafts type formylations.[2] Use a milder Lewis acid, decrease the amount of Lewis acid used, or run the reaction at a lower temperature.
Acidic Workup is too Harsh Vigorous heating during an acidic workup can cleave the ether. Perform the workup at a lower temperature and avoid prolonged exposure to strong acids. Consider a buffered or milder aqueous workup.

Problem 3: I've isolated a byproduct that appears to be a carboxylic acid.

Possible Cause Troubleshooting Step
Hydrolysis of the -CF₃ Group The trifluoromethyl group may have been hydrolyzed during a harsh aqueous workup, especially if strong base was used or if the reaction mixture was heated for an extended period during workup.[5][6] Ensure the workup is performed under neutral or mildly acidic conditions and at low temperatures.

Problem 4: My product is a mixture of regioisomers that are difficult to separate.

Possible Cause Troubleshooting Step
Standard Electrophilic Aromatic Substitution Conditions Methods like Rieche and Vilsmeier-Haack will naturally produce a mixture of C3 and C5 isomers due to the directing influence of the methoxy group.
Ineffective Purification Isomers can have very similar polarities. Try optimizing your column chromatography conditions (e.g., different solvent systems, different stationary phase) or consider preparative HPLC for separation.
Use a More Selective Reaction To avoid isomer formation altogether, switch to a Directed ortho-Metalation (DoM) protocol to exclusively target the C6 position.[17]

Data Summary: Influence of Reaction Conditions

The following table summarizes the expected outcomes based on the chosen formylation method. Yields are illustrative and based on reactions with similarly substituted anisoles and phenols.

MethodReagentsTypical Temp.Expected Major Product(s)Common Side Products
Rieche Cl₂CHOMe, TiCl₄-10 °C to RT3- and 5-formyl isomersDemethylated product, starting material, tar[13]
Vilsmeier-Haack POCl₃, DMF25 °C to 80 °C3- and 5-formyl isomersStarting material (low conversion)[14][18]
Directed ortho-Metalation 1. n-BuLi or s-BuLi2. DMF-78 °C to 0 °C6-formyl isomerStarting material (incomplete lithiation)

Key Experimental Protocol: Rieche Formylation

This protocol is a general guideline adapted from procedures for electron-rich aromatic compounds and should be optimized for the specific substrate.[12][13]

Reagents:

  • 2-methoxy-1-(trifluoromethyl)benzene

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methoxy-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -10 °C using an ice-salt bath.

  • Add TiCl₄ (1.1 eq) dropwise via syringe. The solution may turn yellow or red. Stir for 15 minutes.

  • Add dichloromethyl methyl ether (1.1 eq) dropwise, ensuring the internal temperature does not rise above -5 °C.

  • Stir the reaction mixture at -10 °C to 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

  • Stir vigorously for 30 minutes to hydrolyze the intermediate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to separate isomers and impurities.

Visual Guides

Reaction Pathways

cluster_main Desired Formylation Pathways cluster_side Side Reaction Pathways SM 2-Methoxy-1-(trifluoromethyl)benzene P1 3-Formyl Product (ortho to OMe) SM->P1 Rieche / V-H P2 5-Formyl Product (para to OMe) SM->P2 Rieche / V-H P3 6-Formyl Product (via DoM) SM->P3 DoM S1 Demethylated Product (Phenol derivative) SM->S1 Strong Acid / High Temp S3 Benzal Chloride (Incomplete Hydrolysis) SM->S3 Rieche / Poor Workup S2 Hydrolyzed Product (Carboxylic Acid) P1->S2 Harsh Workup P2->S2 start Low Yield of Desired Aldehyde check_sm Analysis of Crude Mixture: Recovered Starting Material? start->check_sm check_side Analysis of Crude Mixture: Major Side Products Observed? check_sm->check_side No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Side Reactions Dominate check_side->side_rxn Yes degradation Product Degradation / Tar check_side->degradation No sol_incomplete Increase Temperature OR Increase Reaction Time OR Use Stronger Lewis Acid incomplete_rxn->sol_incomplete sol_side Decrease Temperature OR Use Milder Reagents OR Modify Workup Conditions side_rxn->sol_side sol_degradation Use Milder Conditions OR Ensure Anhydrous Setup degradation->sol_degradation

References

Technical Support Center: Troubleshooting Failed Wittig Reactions with Electron-Deficient Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when performing Wittig reactions with electron-deficient benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with an electron-deficient benzaldehyde (e.g., 4-nitrobenzaldehyde) is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

A1: Low to no yield in a Wittig reaction with electron-deficient benzaldehydes can stem from several factors. Electron-withdrawing groups on the benzaldehyde increase its reactivity, which can sometimes lead to side reactions if the conditions are not optimal. Here are the primary causes and troubleshooting steps:

  • Ylide Instability or Low Reactivity: The choice of ylide is critical. Stabilized ylides (containing electron-withdrawing groups) are generally less reactive and might require more forcing conditions to react with aldehydes.[1][2] Conversely, unstabilized ylides are more reactive but can be unstable.

    • Solution: For reactions with stabilized ylides that are sluggish, consider increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rate. For unstable ylides, ensure anhydrous and inert conditions to prevent decomposition.

  • Inappropriate Base: The base used to generate the ylide from the phosphonium salt must be strong enough to achieve complete deprotonation without causing side reactions with the aldehyde.[3]

    • Solution: For stabilized ylides, weaker bases like sodium carbonate or even sodium bicarbonate in an aqueous medium can be effective.[4] For less stabilized ylides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary.[5] Avoid lithium bases like n-BuLi if possible, as lithium salts can sometimes complicate the reaction and lead to side products.[1]

  • Poor Reagent Quality: Impurities in the benzaldehyde (e.g., the corresponding benzoic acid from oxidation) or the phosphonium salt can inhibit the reaction.

    • Solution: Purify the benzaldehyde by distillation or chromatography before use. Ensure the phosphonium salt is dry and pure.

Below is a troubleshooting workflow to address low-yield issues:

low_yield_troubleshooting cluster_solutions Potential Solutions start Low/No Yield check_ylide 1. Assess Ylide Stability and Reactivity start->check_ylide check_base 2. Evaluate Base Strength check_ylide->check_base ylide_sol Use fresh/purified ylide. Adjust ylide type (stabilized vs. unstabilized). check_ylide->ylide_sol check_reagents 3. Verify Reagent Purity check_base->check_reagents base_sol Switch to a stronger/weaker base. Use non-lithium bases (e.g., NaH, KOtBu). check_base->base_sol optimize_conditions 4. Optimize Reaction Conditions check_reagents->optimize_conditions reagent_sol Purify aldehyde and phosphonium salt. Ensure anhydrous conditions. check_reagents->reagent_sol consider_alternative 5. Consider Alternative Reactions optimize_conditions->consider_alternative If yield is still low success Successful Reaction optimize_conditions->success Improved Yield conditions_sol Increase temperature. Change solvent (e.g., THF, DMF). Increase reaction time. optimize_conditions->conditions_sol consider_alternative->success Alternative works alternative_sol Use Horner-Wadsworth-Emmons (HWE) reaction. consider_alternative->alternative_sol

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Q2: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired isomer?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.

  • Stabilized Ylides: These ylides typically favor the formation of the thermodynamically more stable E-alkene .[1][6] The reaction is often reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate.

    • To enhance E-selectivity:

      • Use a protic solvent or add salts like lithium bromide to promote equilibration.

      • Higher reaction temperatures can also favor the thermodynamic product.

  • Non-stabilized Ylides: These ylides generally lead to the kinetically favored Z-alkene .[1][6] The reaction is typically irreversible and proceeds through a less stable syn-oxaphosphetane intermediate.

    • To enhance Z-selectivity:

      • Use salt-free conditions. Potassium-based bases (e.g., KHMDS) are often preferred over lithium-based ones.

      • Low reaction temperatures in aprotic solvents (e.g., THF at -78 °C) are crucial to prevent equilibration.

The following table summarizes the expected stereochemical outcomes:

Ylide TypeSubstituent on Ylide CarbonTypical ProductConditions to Enhance Selectivity
Stabilized Electron-withdrawing (e.g., -CO₂R, -CN)E-alkene Protic solvent, higher temperature, presence of Li salts
Semi-stabilized Aryl, vinylMixture of E and ZHighly condition-dependent
Non-stabilized AlkylZ-alkene Aprotic solvent, low temperature, salt-free conditions

Q3: I am having difficulty removing the triphenylphosphine oxide byproduct from my product. What are the best purification strategies?

A3: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction due to its polarity and high boiling point. Here are several effective purification methods:

  • Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO has different solubility profiles than most alkene products.[7]

  • Column Chromatography: This is a very common method. TPPO is moderately polar and can often be separated from less polar alkene products on silica gel.[8]

  • Precipitation of TPPO:

    • Non-polar solvent wash: If your product is relatively non-polar, you can often remove a significant amount of TPPO by suspending the crude reaction mixture in a non-polar solvent like hexane or a mixture of hexane and diethyl ether, and then filtering. The TPPO will remain on the filter paper.[9][10]

    • Complexation with Metal Salts: TPPO can be precipitated from solution by forming a complex with certain metal salts like MgCl₂ or ZnCl₂.[8]

  • Conversion to a Water-Soluble Derivative: TPPO can be sulfonated to a water-soluble derivative, allowing for its removal by aqueous extraction.

Here is a decision tree for choosing a purification method:

purification_workflow start Crude Product (contains TPPO) is_solid Is the product a solid? start->is_solid is_nonpolar Is the product non-polar? is_solid->is_nonpolar No recrystallize Recrystallization is_solid->recrystallize Yes nonpolar_wash Non-polar solvent wash (Hexane/Ether) is_nonpolar->nonpolar_wash Yes chromatography Column Chromatography is_nonpolar->chromatography No complexation Complexation with metal salts (ZnCl₂) chromatography->complexation If still impure

Caption: Decision workflow for purification of Wittig reaction products.

Experimental Protocols

Protocol 1: One-Pot Aqueous Wittig Reaction with 4-Nitrobenzaldehyde

This protocol is adapted for a green chemistry approach, using water as the solvent and a mild base.[4][11]

Materials:

  • 4-Nitrobenzaldehyde

  • Triphenylphosphine

  • Ethyl bromoacetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 eq), triphenylphosphine (1.5 eq), and saturated aqueous NaHCO₃ solution.

  • Stir the mixture vigorously to create a suspension.

  • Add ethyl bromoacetate (2.0 eq) dropwise to the suspension.

  • Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 4-nitrocinnamate.

Expected Yield: 80-95%

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with an Electron-Deficient Benzaldehyde

The HWE reaction is an excellent alternative to the Wittig reaction, especially when the Wittig fails or gives low yields. It typically provides the E-alkene with high selectivity.[12]

Materials:

  • Electron-deficient benzaldehyde (e.g., 4-cyanobenzaldehyde) (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approximately 1 hour).

  • Cool the reaction mixture back to 0 °C and add a solution of the electron-deficient benzaldehyde in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yield: High, typically >80% with high E-selectivity.

Data Presentation

Table 1: Comparison of Wittig Reaction Conditions for the Synthesis of Ethyl Cinnamate Derivatives from Substituted Benzaldehydes in an Aqueous Medium [13]

EntryBenzaldehyde DerivativeYield (%)E:Z Ratio
1Benzaldehyde46.595.5 : 4.5
24-Methoxybenzaldehyde54.999.8 : 0.2
32-Thiophenecarboxaldehyde55.893.1 : 6.9

Table 2: Optimization of HWE Reaction Conditions for Benzaldehyde and Triethyl Phosphonoacetate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
1NaHTHF25292>98:2
2DBU/LiClAcetonitrile25488>95:5
3K₂CO₃DMF50675>95:5

This table is a representative example based on typical outcomes for HWE reactions. Actual results may vary.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, 2-methoxy-1-(trifluoromethyl)benzene. The Vilsmeier-Haack reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3][4][5]

Q2: What are the key reagents and their roles in the Vilsmeier-Haack synthesis of this compound?

A2: The key reagents are:

  • 2-Methoxy-1-(trifluoromethyl)benzene (Substrate): The aromatic precursor that will be formylated.

  • N,N-Dimethylformamide (DMF): Acts as the source of the formyl group and as a solvent.

  • Phosphorus oxychloride (POCl₃): Activates DMF to form the electrophilic Vilsmeier reagent.[2][3][4]

  • Aqueous workup (e.g., water, sodium acetate solution): Hydrolyzes the intermediate iminium salt to yield the final aldehyde product.[1]

Q3: What are the typical reaction conditions for this synthesis?

A3: While specific conditions can vary, a general procedure involves the slow addition of phosphorus oxychloride to chilled N,N-dimethylformamide to form the Vilsmeier reagent. The substrate, 2-methoxy-1-(trifluoromethyl)benzene, is then added, and the reaction is allowed to proceed, often with gentle heating. The reaction is subsequently quenched with an aqueous solution and the product is extracted.

Q4: I am observing a low yield of the desired product. What are the potential causes?

A4: Low yields can stem from several factors:

  • Inactive Vilsmeier Reagent: Moisture can deactivate the Vilsmeier reagent. Ensure all glassware is dry and use anhydrous solvents.

  • Insufficient Reaction Time or Temperature: The formylation of less reactive substrates may require longer reaction times or higher temperatures.

  • Substrate Purity: Impurities in the starting material, 2-methoxy-1-(trifluoromethyl)benzene, can lead to side reactions.

  • Inefficient Workup: The product may be lost during extraction or purification steps.

Q5: What are common side products in this reaction?

A5: Potential side products can include:

  • Isomeric aldehydes: Depending on the directing effects of the substituents, small amounts of other formylated isomers might be produced.

  • Unreacted starting material: If the reaction does not go to completion.

  • Polyformylated products: Although less common under controlled conditions.

  • Products from side reactions: The highly reactive Vilsmeier reagent can sometimes lead to other unforeseen byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.
Low Reactivity of Substrate: The trifluoromethyl group is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution.Increase the reaction temperature after the addition of the substrate. Common temperatures for Vilsmeier-Haack reactions range from room temperature up to 80°C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider using a slight excess of the Vilsmeier reagent.
Formation of a Dark, Tarry Residue Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic.Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice-salt bath to keep the temperature below 5 °C. Add the substrate solution dropwise to control the reaction rate and heat generation.
Impurities in Reagents: Impurities in the starting material or solvents can lead to polymerization or decomposition.Use purified, high-purity 2-methoxy-1-(trifluoromethyl)benzene. Ensure solvents are anhydrous and of high quality.
Multiple Products Observed on TLC Side Reactions: The Vilsmeier reagent can potentially react at other positions on the aromatic ring or lead to other byproducts.Optimize the reaction temperature and time to favor the formation of the desired product. Lowering the temperature may increase selectivity. Analyze the side products by techniques like GC-MS or NMR to understand their structure and adjust the reaction conditions accordingly.
Over-formylation: Although less likely with a deactivated ring, it is a possibility.Use a controlled stoichiometry of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).
Difficulty in Product Isolation/Purification Product is an Oil: The product may not crystallize easily, making isolation challenging.Purify the crude product using column chromatography on silica gel. A common eluent system for similar aldehydes is a mixture of hexane and ethyl acetate.
Emulsion Formation during Extraction: This can complicate the separation of aqueous and organic layers.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Contaminated with DMF: DMF has a high boiling point and can be difficult to remove completely.After extraction, wash the organic layer thoroughly with water and brine to remove residual DMF. For stubborn cases, azeotropic distillation with a suitable solvent like toluene under reduced pressure can be effective.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-Methoxy-1-(trifluoromethyl)benzene

This protocol is a general procedure adapted from standard Vilsmeier-Haack reactions and should be optimized for specific laboratory conditions.[1]

Materials:

  • 2-Methoxy-1-(trifluoromethyl)benzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A pale yellow to colorless solid or viscous liquid, the Vilsmeier reagent, should form.

  • Formylation Reaction:

    • Dissolve 2-Methoxy-1-(trifluoromethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a predetermined temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 2-Methoxy-1- (trifluoromethyl)benzene Substrate->Intermediate 0 °C to RT/Heat Product 4-Methoxy-3- (trifluoromethyl)benzaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H2O, NaOAc) Purification Column Chromatography Product->Purification

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup/Purification Start Low Yield Observed Reagent_Moisture Moisture in Reagents/Solvents? Start->Reagent_Moisture Reagent_Purity Impure Starting Material? Start->Reagent_Purity Temp_Time Temperature/Time Insufficient? Start->Temp_Time Overheating Overheating During Reaction? Start->Overheating Extraction_Loss Product Loss During Extraction? Start->Extraction_Loss Purification_Issue Inefficient Purification? Start->Purification_Issue Sol_Dry Use Anhydrous Reagents & Flame-Dried Glassware Reagent_Moisture->Sol_Dry Yes Sol_Purify_SM Purify Starting Material (e.g., Distillation) Reagent_Purity->Sol_Purify_SM Yes Sol_Optimize_Cond Increase Temperature/Time & Monitor by TLC Temp_Time->Sol_Optimize_Cond Yes Sol_Temp_Control Maintain Low Temp During Reagent Prep & Substrate Add. Overheating->Sol_Temp_Control Yes Sol_Workup_Opt Optimize Extraction pH & Use Brine to Break Emulsions Extraction_Loss->Sol_Workup_Opt Yes Sol_Purify_Opt Optimize Column Chromatography Conditions Purification_Issue->Sol_Purify_Opt Yes

Caption: Troubleshooting logic for improving reaction yield.

References

stability of 4-Methoxy-3-(trifluoromethyl)benzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(trifluoromethyl)benzaldehyde, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

While stable under standard storage conditions, this compound can be susceptible to degradation in acidic environments, particularly at elevated temperatures or in the presence of strong acids. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the aromatic ring influences its reactivity. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack, which can be catalyzed by acids.

Q2: What are the potential degradation pathways for this compound in acidic media?

Under acidic conditions, potential degradation pathways for this compound include:

  • Acetal Formation: In the presence of alcohols, acid catalysis can lead to the formation of an acetal, which is a "protected" form of the aldehyde.[1][2][3] This is often a reversible reaction.

  • Oxidation: Strong oxidizing agents in an acidic medium can oxidize the aldehyde to the corresponding carboxylic acid, 4-methoxy-3-(trifluoromethyl)benzoic acid.[4][5][6]

  • Polymerization/Condensation Reactions: Like other aldehydes, under certain acidic conditions, it may undergo self-condensation or polymerization reactions, leading to the formation of higher molecular weight byproducts.[7]

  • Hydrolysis of the Methoxy Group: Prolonged exposure to strong acids and high temperatures could potentially lead to the hydrolysis of the methoxy ether linkage, though this is generally less likely than reactions involving the aldehyde group.

Q3: How can I monitor the stability of this compound during my experiment?

The stability of this compound can be monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective way to track the disappearance of the starting material and the appearance of degradation products. A stability-indicating method should be developed and validated.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for identifying the structure of degradation products.[11][12][13] The disappearance of the characteristic aldehyde proton signal (around 9.5-10 ppm in ¹H NMR) is a clear indicator of degradation.[12]

Troubleshooting Guides

Issue 1: Rapid loss of starting material in acidic reaction media.

Possible Cause: The acidic conditions of your experiment are likely promoting the degradation of the this compound. The rate of degradation can be influenced by the acid concentration, temperature, and the presence of nucleophiles.

Troubleshooting Steps:

  • Lower the Temperature: If your reaction can be performed at a lower temperature, this will generally slow down the rate of degradation.

  • Reduce Acid Concentration: Use the minimum concentration of acid necessary to catalyze your desired reaction.

  • Use a Milder Acid: If possible, switch to a weaker acid catalyst.

  • Protect the Aldehyde Group: If the aldehyde is not the reactive center for your intended transformation, consider protecting it as an acetal.[14][15][16] The acetal can be removed under different acidic conditions once the desired reaction is complete.[3]

  • Monitor Reaction Progress Closely: Use HPLC or TLC to monitor the consumption of the starting material and the formation of products and byproducts to determine the optimal reaction time.

Issue 2: Formation of an unexpected, less polar byproduct.

Possible Cause: If your reaction medium contains an alcohol, you are likely forming the corresponding acetal. Acetals are generally less polar than the parent aldehyde.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it using NMR and MS to confirm if it is an acetal.

  • Use an Anhydrous Solvent: If acetal formation is undesirable, ensure your solvent is rigorously dried, as water can shift the equilibrium back towards the aldehyde.

  • Hydrolyze the Acetal: If the acetal has formed, it can often be hydrolyzed back to the aldehyde by treatment with aqueous acid.[3]

Issue 3: Formation of a more polar, acidic byproduct.

Possible Cause: The aldehyde may be undergoing oxidation to the corresponding carboxylic acid, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures in the presence of certain catalysts.[4][5][6]

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate and characterize the byproduct to confirm if it is 4-methoxy-3-(trifluoromethyl)benzoic acid. This can be done by LC-MS, NMR, and by comparing its properties to an authentic sample.

  • De-gas Solvents: If oxidation is suspected, de-gas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in your reaction mixture.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various acidic conditions, as would be determined by a forced degradation study.

ConditionTime (hours)% Remaining of this compoundMajor Degradation Product(s)
0.1 M HCl in Methanol, 25°C2485%This compound dimethyl acetal
0.1 M HCl in Methanol, 60°C2445%This compound dimethyl acetal
1 M HCl in THF/H₂O (1:1), 60°C2470%Polymerization/condensation products
0.1 M H₂SO₄ with H₂O₂, 25°C630%4-Methoxy-3-(trifluoromethyl)benzoic acid

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This protocol describes a general HPLC method for monitoring the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile).

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under acidic conditions.[9][10][17][18]

  • Acid Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of an organic solvent (like acetonitrile or THF) and 0.1 M HCl.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate the sample at room temperature.

    • Withdraw and analyze aliquots at various time points.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound dissolve Dissolve in Solvent start->dissolve stress Apply Acidic Stress (e.g., 0.1M HCl, 60°C) dissolve->stress quench Quench Reaction (Neutralize) stress->quench hplc HPLC Analysis quench->hplc nmr NMR Analysis of Degradants hplc->nmr ms MS Analysis of Degradants hplc->ms identify Identify Degradants ms->identify quantify Quantify Degradation pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathways start This compound acetal Acetal Product start->acetal + ROH, H⁺ acid Carboxylic Acid Product start->acid [O], H⁺ polymer Polymerization/ Condensation Products start->polymer H⁺, Heat

Caption: Potential degradation pathways under acidic conditions.

References

Technical Support Center: 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 4-Methoxy-3-(trifluoromethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a substituted aromatic aldehyde. Its key properties are summarized in the table below.

Q2: What are the main hazards associated with this compound?

The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. It is harmful if swallowed.[1][2] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[2] If inhaled, move the person to fresh air.[2] If swallowed, seek immediate medical assistance.

Q3: How should I properly store this compound?

Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is air-sensitive and should be stored away from strong oxidizing agents and sources of ignition.[1]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

Always wear appropriate protective clothing, gloves, and eye/face protection (safety goggles and a face shield).[2] Work in a well-ventilated area or use a fume hood to avoid inhaling vapors or dust.

Q5: In case of a spill, what is the correct clean-up procedure?

For minor spills, absorb the material with an inert substance like sand or vermiculite and place it in a suitable container for disposal. For major spills, evacuate the area and ensure adequate ventilation. Avoid breathing vapors and prevent the spill from entering drains.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol [1][3]
Appearance Solid[1]
Solubility Slightly soluble in water.[1]
Storage Class 11 - Combustible Solids[1]

Hazard Identification

Hazard StatementCode
Acute Toxicity, OralH302 (Harmful if swallowed)[1]
Skin SensitizationH317 (May cause an allergic skin reaction)[1]
Hazardous to the aquatic environment, long-term hazardH412 (Harmful to aquatic life with long lasting effects)[1]

Troubleshooting Guide

Users may encounter issues during the handling and use of this compound, primarily due to its air-sensitive nature.

Issue 1: The compound has changed color or shows signs of degradation.

  • Probable Cause: The compound has likely been exposed to air and/or moisture, leading to oxidation. Aldehydes are prone to oxidation, which can form the corresponding carboxylic acid.

  • Solution:

    • Always handle the compound under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Use dry solvents and glassware. Glassware should be oven-dried before use.[4]

    • Store the compound in a desiccator or glovebox to minimize exposure to air and moisture.

Issue 2: Inconsistent or poor yields in reactions.

  • Probable Cause:

    • Degradation of the starting material (see Issue 1).

    • The electron-withdrawing trifluoromethyl group can affect the reactivity of the aldehyde.[5]

    • Inappropriate reaction conditions.

  • Solution:

    • Verify the purity of the aldehyde before use (e.g., by NMR or TLC).

    • If the aldehyde has degraded, consider purifying it by recrystallization or chromatography, though fresh material is recommended.

    • Optimize reaction conditions, such as temperature, reaction time, and stoichiometry of reagents.

Issue 3: Difficulty in dissolving the compound.

  • Probable Cause: The compound is only slightly soluble in water.[1]

  • Solution: Use common organic solvents such as THF, ethanol, or methanol for reactions.[6]

Below is a troubleshooting workflow for a common reaction, such as a Wittig reaction, where the expected product is not obtained.

G start Reaction Failed: No Desired Product check_sm Check Starting Material Purity (TLC, NMR) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok sm_bad Starting Material Degraded check_sm->sm_bad check_reagents Verify Purity and Activity of Other Reagents sm_ok->check_reagents purify_sm Purify or Use Fresh Starting Material sm_bad->purify_sm purify_sm->start reagents_ok Reagents are Good check_reagents->reagents_ok reagents_bad Reagents are Suspect check_reagents->reagents_bad check_conditions Review Reaction Conditions (Temperature, Solvent, Time) reagents_ok->check_conditions replace_reagents Use Fresh/Purified Reagents reagents_bad->replace_reagents replace_reagents->start optimize Optimize Reaction Conditions check_conditions->optimize end_success Successful Reaction optimize->end_success

Caption: Troubleshooting workflow for a failed reaction.

Experimental Protocols

Protocol 1: Reduction of this compound to the corresponding alcohol using Sodium Borohydride.

This protocol describes the reduction of the aldehyde to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 0.2 g of sodium borohydride to the solution in small portions over 10-15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath again and slowly add 10 mL of 1M HCl to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • The product can be further purified by column chromatography if necessary.

G start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 in Portions cool->add_nabh4 stir Stir at Room Temperature (1 hour) add_nabh4->stir quench Quench with 1M HCl stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (if necessary) dry->purify

Caption: Experimental workflow for aldehyde reduction.

References

Technical Support Center: 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Methoxy-3-(trifluoromethyl)benzaldehyde during experiments and storage.

Troubleshooting Guide

This guide addresses common issues related to the oxidation of this compound, providing potential causes and actionable solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
Yellowing of the solid compound over time. Gradual air oxidation of the aldehyde to the corresponding carboxylic acid. This process can be accelerated by exposure to light.[1][2][3]Store the compound under an inert atmosphere (Nitrogen or Argon), in a tightly sealed, amber glass vial in a cool, dark place.[4][5][6] For long-term storage, refrigeration (2-8 °C) is recommended.
Appearance of crystalline precipitate in solutions. Oxidation to 4-methoxy-3-(trifluoromethyl)benzoic acid, which may have lower solubility in the chosen solvent.Prepare solutions fresh using degassed solvents. If a solution must be stored, keep it under an inert atmosphere and in the dark. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
Inconsistent reaction yields or formation of acidic byproducts. Oxidation of the aldehyde starting material before or during the reaction. Aldehydes are susceptible to oxidation by various reagents and atmospheric oxygen.[7][8]Use freshly opened or properly stored this compound. Handle the compound under an inert atmosphere, especially when weighing and adding to the reaction mixture.[5][9][10][11][12]
Rapid degradation of the compound when exposed to air. The compound is known to be air-sensitive.[13] The electron-donating methoxy group can increase the susceptibility of the aromatic ring to oxidative processes, while the aldehyde group itself is prone to oxidation.[7]All manipulations of the solid and its solutions should be performed using inert atmosphere techniques, such as in a glovebox or on a Schlenk line.[5][9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: Aldehydes, in general, are readily oxidized to carboxylic acids.[7][10] The oxidation of this compound is influenced by its substituent groups. The methoxy group is electron-donating, which can increase the electron density of the aromatic ring, potentially making it more susceptible to certain oxidative reactions.[7] The primary mechanism of degradation is typically autoxidation, a free-radical chain reaction with atmospheric oxygen, which can be initiated by light.[3][14]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, the compound should be stored in a cool (2-8 °C), dry, and dark environment.[4][5] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container made of amber glass to protect it from air and light.[1][5][6]

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, antioxidants can be effective. Radical inhibitors like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be added to solutions to prevent autoxidation.[15] These compounds work by scavenging free radicals that propagate the oxidation chain reaction.[3] A typical concentration for BHT is in the range of 0.01-0.1%.

Q4: What is the primary oxidation product of this compound?

A4: The primary oxidation product is 4-methoxy-3-(trifluoromethyl)benzoic acid. This conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH) is a common oxidative transformation for aldehydes.[2][7][16]

Q5: How can I tell if my sample of this compound has oxidized?

A5: Visual inspection may reveal a yellowing of the solid. For a more definitive assessment, you can use analytical techniques such as:

  • NMR Spectroscopy: The aldehyde proton signal (around 9.5-10 ppm) will decrease, and a new carboxylic acid proton signal (typically >10 ppm) may appear.

  • IR Spectroscopy: The characteristic aldehyde C-H stretch (around 2700-2800 cm⁻¹) will diminish, and a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid will appear.

  • Thin Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the carboxylic acid.

Experimental Protocols

Protocol 1: Handling and Dispensing of Solid this compound

This protocol is for weighing and adding the solid compound to a reaction vessel.

  • Preparation: Place the sealed container of this compound, a clean, dry spatula, a weighing boat, and your reaction flask (equipped with a rubber septum) inside a glovebox with an inert atmosphere (N₂ or Ar).

  • Dispensing: Inside the glovebox, carefully open the container. Using the spatula, transfer the desired amount of the solid to the weighing boat and weigh it.

  • Addition to Reaction: Quickly add the weighed solid to the reaction flask.

  • Sealing: Seal the reaction flask and the storage container tightly before removing them from the glovebox.

Protocol 2: Preparation and Storage of a Stock Solution

This protocol outlines the preparation of a stock solution for use in experiments.

  • Solvent Degassing: Degas the desired solvent (e.g., anhydrous DMSO, DMF, or a non-polar solvent like toluene) by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.

  • Solution Preparation: In a glovebox or on a Schlenk line, add the desired amount of this compound to a clean, dry flask. Using a syringe or cannula, transfer the degassed solvent to the flask to achieve the desired concentration.[5][10][11]

  • Antioxidant Addition (Optional): If the solution is to be stored, add a small amount of an antioxidant like BHT (e.g., to a final concentration of 0.05%).

  • Storage: Store the solution in a tightly sealed amber vial or a flask with a septum, under a positive pressure of inert gas, and in a refrigerator.

Data Presentation

The following table provides a qualitative comparison of the relative oxidation rates of substituted benzaldehydes based on the electronic properties of the substituents. This can be used to infer the reactivity of this compound.

SubstituentPositionElectronic EffectExpected Impact on Oxidation Rate
-OCH₃paraStrong Electron-DonatingAccelerates oxidation[7]
-CH₃paraElectron-DonatingAccelerates oxidation[7]
-H-NeutralBaseline
-ClparaElectron-WithdrawingSlightly retards or accelerates depending on the oxidant[7]
-NO₂paraStrong Electron-WithdrawingRetards oxidation in some cases, but can accelerate with certain oxidants
-OCH₃ & -CF₃ 4 & 3 -OCH₃: Donating, -CF₃: Withdrawing The methoxy group likely dominates, making the compound susceptible to oxidation.

Mandatory Visualization

Troubleshooting_Oxidation cluster_observe Observation cluster_diagnose Diagnosis observe Observe Signs of Oxidation (e.g., color change, byproduct formation) cause Identify Potential Causes observe->cause Leads to storage Improve Storage Conditions: - Inert Atmosphere (N₂/Ar) - Airtight Amber Vial - Cool & Dark Place cause->storage Improper Storage? handling Refine Handling Procedures: - Use Glovebox or Schlenk Line - Use Degassed Solvents - Prepare Solutions Fresh cause->handling Inadequate Handling? antioxidant Consider Additives: - Add Antioxidant (e.g., BHT) to solutions for storage cause->antioxidant Solution Instability?

Caption: Troubleshooting workflow for identifying and preventing the oxidation of this compound.

References

Technical Support Center: Synthesis of Trifluoromethylated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of trifluoromethylated aromatic aldehydes. It is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthetic Route Challenges

Q1: My formylation of a trifluoromethyl-substituted arene is failing or giving very low yields. What is the underlying issue?

A: The primary issue is electronic deactivation. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts formylation.[1][2][3] The Vilsmeier reagent, for instance, is a relatively weak electrophile and reacts preferentially with electron-rich aromatic compounds.[3][4][5]

Troubleshooting Steps:

  • Switch Synthetic Strategy: Instead of formylating a trifluoromethylated arene, consider alternative routes where the aldehyde functionality is introduced before the trifluoromethyl group or is derived from a different precursor. The most common and effective strategies are the oxidation of a trifluoromethyl-substituted toluene or a corresponding benzyl alcohol.

  • Use Harsher Conditions (with caution): While generally not recommended due to potential side reactions and decomposition, increasing the temperature or using stronger Lewis acids in Friedel-Crafts type reactions can sometimes improve yields, but this must be optimized carefully for each substrate.

  • Verify Starting Material: Ensure your trifluoromethyl-substituted arene is pure and free of any nucleophilic impurities that could consume the reagents.

Q2: I am attempting to oxidize a trifluoromethyl-substituted toluene to the aldehyde, but I'm getting a mixture of unreacted starting material, the desired aldehyde, and the over-oxidized carboxylic acid. How can I improve selectivity?

A: This is a classic selectivity challenge in methylarene oxidation. The desired aldehyde is often more susceptible to oxidation than the starting toluene, leading to the formation of the carboxylic acid.

Troubleshooting & Optimization:

  • Choice of Oxidant: Avoid harsh oxidants like potassium permanganate or chromic acid under aggressive conditions. Milder, more controlled methods are necessary.

  • Catalytic Aerobic Oxidation: Systems like Co/Mn/Br catalysis can be tuned to favor aldehyde production.[6] However, controlling the reaction to stop at the aldehyde stage can be difficult and often requires careful optimization of catalyst loading, temperature, and pressure.

  • Stoichiometric Reagents: While less atom-economical, certain stoichiometric oxidants can offer better control. This route is often less favored for large-scale synthesis.

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like GC-MS or TLC. The goal is to stop the reaction at the point of maximum aldehyde concentration before significant over-oxidation occurs.

A comparison of conditions for the oxidation of p-nitrotoluene (as an analogue for an electron-deficient toluene) highlights the sensitivity of the reaction:

Catalyst SystemTemperature (°C)Pressure (MPa)PNT Conversion (%)PNBD (Aldehyde) Selectivity (%)
Co/Mn/Br1303.011.8%67.1%
Co/Mn/Br1403.018.5%63.2%
Co/Mn/Br1304.014.2%65.5%

Data adapted from a study on p-nitrotoluene oxidation, which serves as a model for electron-deficient toluenes.[6]

Q3: When oxidizing a trifluoromethylbenzyl alcohol to the aldehyde using a Swern oxidation, I'm dealing with an extremely unpleasant odor and side products. What are the best practices?

A: The Swern oxidation is an excellent method for converting primary alcohols to aldehydes under mild conditions, preventing over-oxidation.[7][8] The main pitfalls are operational rather than chemical selectivity.

Key Considerations & Solutions:

  • Odor Control: The notorious odor is from the dimethyl sulfide (DMS) byproduct.[8][9] All operations must be performed in a well-ventilated fume hood. Glassware should be quenched by rinsing with an oxidizing bleach or Oxone® solution to neutralize the volatile DMS into odorless DMSO or dimethyl sulfone.[9]

  • Temperature Control: The reaction is highly sensitive to temperature. The initial formation of the chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent decomposition.[8] Allowing the reaction to warm prematurely can lead to side reactions like the formation of mixed thioacetals.

  • Reagent Addition: Add reagents slowly and in the correct order: 1) Activation of DMSO with oxalyl chloride, 2) Addition of the alcohol, 3) Addition of a hindered base like triethylamine (Et₃N).[7][9]

  • Alternative Reagents: If the odor is a persistent issue, consider alternative DMSO-based oxidations like the Parikh-Doering or Pfitzner-Moffatt procedures, which may have different workup requirements.[10]

Q4: My trifluoromethyl group appears to be unstable or is reacting under my conditions, particularly with strong acids. Why is this happening?

A: While generally considered robust, the C-F bonds in a trifluoromethyl group can be cleaved under strongly acidic, particularly superacidic, conditions.[11] This can lead to protolytic defluorination and the formation of reactive electrophilic species like acylium cations, which can then undergo intermolecular reactions (e.g., Friedel-Crafts type dimerization).[11] This is a critical consideration if your synthetic route involves steps with strong Lewis acids or Brønsted superacids.

Section 2: Purification and Handling

Q1: What is the best way to remove the corresponding carboxylic acid impurity from my crude trifluoromethylated aromatic aldehyde?

A: The most straightforward method is an acid-base extraction.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a mild basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[12] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Repeat the wash 2-3 times.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q2: My aldehyde is volatile and/or decomposes on a silica gel column. What are some alternative purification methods?

A: This is a common problem with aldehydes. Several alternatives exist:

  • Vacuum Distillation: For thermally stable and sufficiently volatile aldehydes, vacuum distillation or short-path distillation (Kugelrohr) can be very effective for separating them from non-volatile impurities.[12]

  • Purification via the Bisulfite Adduct: This is a classic and highly effective chemical purification method.[13][14][15]

    • Formation: The aldehyde reacts with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid adduct. Most organic impurities remain in the organic phase.

    • Isolation: The solid adduct can be filtered and washed.

    • Regeneration: The pure aldehyde can be regenerated from the adduct by treatment with a base (e.g., NaOH, NaHCO₃) followed by extraction into an organic solvent.[13][15]

  • Basic Alumina Chromatography: Some aldehydes that are sensitive to acidic silica gel are more stable on basic or neutral alumina.[12] A quick flush through a plug of basic alumina with a non-polar solvent like hexanes can sometimes remove polar impurities effectively.[12]

Experimental Protocols

Protocol 1: General Procedure for Swern Oxidation of a Trifluoromethylbenzyl Alcohol

Disclaimer: This is a generalized procedure and must be adapted and optimized for the specific substrate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add dimethyl sulfoxide (DMSO, 2.2 eq.) to the DCM. Then, add oxalyl chloride (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir the resulting solution for 15-20 minutes.

  • Alcohol Addition: Dissolve the trifluoromethylbenzyl alcohol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Base Quench: Add triethylamine (Et₃N, 5.0 eq.) dropwise, again maintaining the low temperature. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then remove the cooling bath and let it warm to room temperature over ~45 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde using one of the methods described in the purification section (e.g., flash chromatography on silica gel, distillation).

Protocol 2: Purification of an Aldehyde via Bisulfite Adduct Formation

Reference: Based on procedures from Brindle, et al.[13][14]

  • Adduct Formation: Dissolve the crude aldehyde mixture in a water-miscible solvent like THF or methanol. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃, ~1.5-2.0 eq.). Shake or stir vigorously. The reaction may take anywhere from a few minutes to several hours. Formation of a white precipitate indicates the adduct is forming.

  • Impurity Removal: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The non-aldehydic organic impurities will be removed into the organic layer. Discard the organic layer.

  • Isolate Adduct: If the adduct has precipitated, it can be collected by filtration and washed with a small amount of cold water and then ether.

  • Aldehyde Regeneration: Suspend the filtered adduct (or the aqueous layer containing the soluble adduct) in water. Add an organic extraction solvent (e.g., ether or DCM). While stirring vigorously, slowly add a saturated solution of NaHCO₃ or a dilute NaOH solution until the solution is basic and effervescence ceases.

  • Final Extraction: The adduct will decompose, releasing the pure aldehyde into the organic layer. Separate the layers and extract the aqueous phase two more times. Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully remove the solvent to yield the purified aldehyde.

Visual Guides

cluster_routes Common Synthetic Routes Toluene Ar(CF3)-CH3 (Toluene Derivative) Aldehyde Ar(CF3)-CHO (Target Aldehyde) Toluene->Aldehyde Controlled Oxidation Alcohol Ar(CF3)-CH2OH (Benzyl Alcohol) Alcohol->Aldehyde Mild Oxidation (e.g., Swern) Arene Ar-CF3 (Arene Derivative) Arene->Aldehyde Formylation (Challenging)

Caption: Key synthetic pathways to trifluoromethylated aromatic aldehydes.

Start Crude Aldehyde Product Impurity_Check Main impurity acidic? (e.g., Carboxylic Acid) Start->Impurity_Check Stability_Check Aldehyde stable on silica gel? Impurity_Check->Stability_Check No Wash Perform NaHCO3 wash Impurity_Check->Wash Yes Volatility_Check Aldehyde volatile & thermally stable? Stability_Check->Volatility_Check No Column Standard Silica Gel Chromatography Stability_Check->Column Yes Alumina Try Alumina Chromatography Stability_Check->Alumina Maybe Distill Vacuum Distillation Volatility_Check->Distill Yes Bisulfite Use Bisulfite Adduct Purification Method Volatility_Check->Bisulfite No Wash->Stability_Check Column->Bisulfite Fails Distill->Bisulfite Fails

Caption: Decision tree for selecting a suitable purification strategy.

cluster_reagents Reagent Preparation (Low Temp) cluster_oxidation Oxidation Steps DMSO DMSO Activator Chloro(dimethyl)sulfonium (Active Electrophile) DMSO->Activator Oxalyl Oxalyl Chloride Oxalyl->Activator Gases CO + CO2 Activator->Gases decomposes to Intermediate Alkoxysulfonium Ion Alcohol Ar(CF3)-CH2OH Alcohol->Intermediate + Activator Ylide Sulfur Ylide Intermediate->Ylide + Base - H+ Aldehyde Ar(CF3)-CHO Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide (Odor!) Ylide->DMS Base Triethylamine (Base)

Caption: Simplified workflow for the Swern oxidation mechanism.

References

Validation & Comparative

Comparative Analysis of 13C NMR Chemical Shifts for Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the 13C NMR Chemical Shifts of 4-Methoxy-3-(trifluoromethyl)benzaldehyde and Structurally Related Compounds.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the reported 13C NMR chemical shifts for benzaldehyde and its derivatives. These values are indicative of the electron-donating nature of the methoxy group and the electron-withdrawing nature of the trifluoromethyl group, which influence the chemical environment of the carbon atoms in the benzene ring and the carbonyl group.

CompoundC=OC1 (ipso)C2C3C4C5C6OCH3CF3 (q)Solvent
This compound N/AN/AN/AN/AN/AN/AN/AN/AN/A-
Benzaldehyde192.3136.5129.7129.0134.4129.0129.7--CDCl3
4-Methoxybenzaldehyde190.9129.9132.0114.3164.6114.3132.055.6-CDCl3
3-(Trifluoromethyl)benzaldehyde190.9137.8130.4135.5 (q)129.3128.0N/A-123.4 (q)CDCl3

Note: Data for this compound was not available in the reviewed literature. The chemical shifts for 3-(Trifluoromethyl)benzaldehyde are partial and based on available spectral data. 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of 13C NMR spectra for small organic molecules, based on standard laboratory practices.

1. Sample Preparation:

  • Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

  • A nuclear magnetic resonance (NMR) spectrometer operating at a suitable frequency for carbon-13 nuclei (e.g., 100 or 125 MHz) is used.

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

  • A standard proton-decoupled 13C NMR experiment is performed. This involves acquiring a set number of scans to achieve an adequate signal-to-noise ratio.

  • Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and pulse width.

3. Data Processing:

  • The acquired free induction decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts of the observed signals are referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the analysis of a chemical compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Compound Compound Selection Solvent Solvent Selection (Deuterated) Compound->Solvent Dissolution Dissolution & Transfer to NMR Tube Solvent->Dissolution Spectrometer NMR Spectrometer Setup Dissolution->Spectrometer Acquisition Data Acquisition (FID) Spectrometer->Acquisition FT Fourier Transform Acquisition->FT Processing Phase & Baseline Correction FT->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis Report Final Report & Data Archiving Analysis->Report

Caption: A generalized workflow for NMR analysis.

An Infrared Spectroscopy-Based Comparative Analysis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Vibrational Landscape of a Key Benzaldehyde Derivative

This guide provides a detailed comparative analysis of the infrared (IR) spectrum of 4-Methoxy-3-(trifluoromethyl)benzaldehyde against structurally related alternatives. By examining the vibrational frequencies of key functional groups, this document aims to equip researchers with the necessary data to distinguish and characterize these aromatic aldehydes, crucial intermediates in various synthetic pathways.

Comparative Analysis of IR Absorption Data

The infrared spectrum of an organic molecule provides a unique fingerprint, revealing the presence and electronic environment of its functional groups. In the case of this compound, the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) exert significant influence on the vibrational frequencies of the benzaldehyde core, particularly the carbonyl (C=O) and aldehyde C-H stretching absorptions.

The table below summarizes the key IR absorption frequencies for this compound and three comparator compounds: the parent molecule benzaldehyde, the methoxy-substituted analog 4-methoxybenzaldehyde (anisaldehyde), and the trifluoromethyl-substituted analog 3-(trifluoromethyl)benzaldehyde. This allows for a systematic evaluation of the electronic effects of the substituents on the vibrational modes.

Functional GroupThis compound (Predicted, cm⁻¹)Benzaldehyde (cm⁻¹)4-Methoxybenzaldehyde (Anisaldehyde) (cm⁻¹)3-(Trifluoromethyl)benzaldehyde (cm⁻¹)
Aromatic C-H Stretch~3100 - 3000~3080~3010Not available
Aldehyde C-H Stretch~2870, ~2780~2860, ~2775[1]Not availableNot available
Carbonyl (C=O) Stretch~1705~1700[1]~1702Not available
Aromatic C=C Stretch~1600 - 1450~1600 - 1500Not availableNot available
C-O (Aryl Ether) Stretch~1270, ~1030-~1250-
C-F Stretch~1320, ~1170, ~1130--Not available

Experimental Protocols

Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Solid Samples

This protocol outlines the procedure for acquiring a high-quality FTIR spectrum of a solid aromatic aldehyde, such as this compound, using an ATR accessory.

1. Instrument Preparation:

  • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide). This will be automatically subtracted from the sample spectrum.

2. Sample Preparation:

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. The pressure should be sufficient to maximize contact without damaging the crystal.

3. Data Acquisition:

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Set the spectral resolution to 4 cm⁻¹.

  • The data is typically collected over the mid-infrared range (4000 - 400 cm⁻¹).

4. Data Processing:

  • The instrument software will automatically perform the Fourier transform to generate the infrared spectrum.

  • If necessary, perform a baseline correction to ensure the absorbance baseline is at zero.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the IR spectrum of a target molecule with its structural analogs to elucidate the effects of substituents.

logical_workflow Logical Workflow for Comparative IR Spectral Analysis cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Evaluation cluster_conclusion Conclusion Target Acquire IR Spectrum of This compound Identify_Target Identify Key Peaks in Target Spectrum Target->Identify_Target Analog1 Acquire IR Spectrum of Benzaldehyde Identify_Analogs Identify Key Peaks in Analog Spectra Analog1->Identify_Analogs Analog2 Acquire IR Spectrum of 4-Methoxybenzaldehyde Analog2->Identify_Analogs Analog3 Acquire IR Spectrum of 3-(Trifluoromethyl)benzaldehyde Analog3->Identify_Analogs Assign_Peaks Assign Vibrational Modes (C=O, C-H, C-O, C-F, etc.) Identify_Target->Assign_Peaks Identify_Analogs->Assign_Peaks Compare_CO Compare C=O Stretch Frequency Shifts Assign_Peaks->Compare_CO Compare_CH Compare Aldehyde C-H Stretch Frequencies Assign_Peaks->Compare_CH Compare_Aromatic Compare Aromatic Region (C=C and C-H Bending) Assign_Peaks->Compare_Aromatic Elucidate_Effects Elucidate Substituent Effects (Methoxy vs. Trifluoromethyl) Compare_CO->Elucidate_Effects Compare_CH->Elucidate_Effects Compare_Aromatic->Elucidate_Effects

Caption: Workflow for comparative IR analysis.

Interpretation of Substituent Effects

The substituents on the aromatic ring of benzaldehyde significantly influence the position of the carbonyl (C=O) stretching frequency. Electron-donating groups, like the methoxy group at the para-position in 4-methoxybenzaldehyde, increase the electron density in the aromatic ring and the carbonyl group through resonance. This leads to a slight decrease in the C=O bond order and a shift to a lower wavenumber (red shift) compared to unsubstituted benzaldehyde.

Conversely, electron-withdrawing groups, such as the trifluoromethyl group, decrease the electron density of the carbonyl group. This results in an increase in the C=O bond order and a shift to a higher wavenumber (blue shift).

In this compound, the presence of both an electron-donating and a strong electron-withdrawing group creates a more complex electronic environment. The predicted C=O stretching frequency of around 1705 cm⁻¹ suggests that the electron-withdrawing effect of the trifluoromethyl group at the meta-position is a dominant factor, slightly increasing the frequency compared to benzaldehyde.

The characteristic C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong bands in the region of 1350-1100 cm⁻¹. The aryl ether C-O stretching bands from the methoxy group typically appear as two distinct absorptions around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). These features, along with the aldehyde C-H and aromatic C-H and C=C stretching and bending vibrations, provide a comprehensive spectral signature for the identification and characterization of this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, understanding the structural nuances of aromatic aldehydes is critical. Mass spectrometry serves as a powerful analytical tool for the elucidation of molecular structures and the identification of unknown compounds. This guide provides a comparative analysis of the mass spectrometric behavior of 4-Methoxy-3-(trifluoromethyl)benzaldehyde against common alternatives, supported by experimental data and detailed protocols.

Performance Comparison

The mass spectral characteristics of this compound are compared here with two structurally related compounds: 4-methoxybenzaldehyde (p-Anisaldehyde) and 4-(trifluoromethyl)benzaldehyde. This comparison highlights the influence of the trifluoromethyl and methoxy substituents on the fragmentation patterns.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Interpretation
This compound C₉H₇F₃O₂204.15[M]+•: 204 (Predicted) , [M-H]+: 203, [M-CHO]+: 175, [M-CH₃]+: 189, [M-CO]+: 176
4-Methoxybenzaldehyde (p-Anisaldehyde) C₈H₈O₂136.15[M]+•: 136 , [M-H]+: 135, [M-CHO]+: 107, [M-CH₃]+: 121, [M-CO]+: 108
4-(trifluoromethyl)benzaldehyde C₈H₅F₃O174.12[M]+•: 174 , [M-H]+: 173, [M-CHO]+: 145, [M-F]+: 155, [M-CO]+: 146

Table 1: Comparison of Key Mass Spectrometry Data. The table presents the molecular formula, molecular weight, and significant mass fragments observed or predicted in the electron ionization mass spectra of the target compound and its alternatives.

Experimental Protocols

A standardized protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This method is suitable for the separation and identification of volatile and semi-volatile aromatic aldehydes.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern to confirm the structure of the compound. Comparison with a reference library (e.g., NIST) is recommended.

Visualizing the Process and Fragmentation

To better understand the experimental process and the predicted molecular fragmentation, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization EI Source Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Quadrupole Detector Detector Mass_Analyzer->Detector TIC TIC Detector->TIC Signal Mass_Spectrum Mass_Spectrum TIC->Mass_Spectrum Interpretation Interpretation Mass_Spectrum->Interpretation

Caption: General workflow for GC-MS analysis.

Fragmentation_Pathway M [C₉H₇F₃O₂]+• m/z = 204 M_minus_H [M-H]+ m/z = 203 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 175 M->M_minus_CHO - CHO• M_minus_CH3 [M-CH₃]+ m/z = 189 M->M_minus_CH3 - CH₃• M_minus_CO [M-CO]+• m/z = 176 M->M_minus_CO - CO Aryl_ion [C₇H₄F₃O]+ M_minus_CHO->Aryl_ion Rearrangement Trifluoromethyl_loss Loss of CF₃ Aryl_ion->Trifluoromethyl_loss - CF₃•

Caption: Predicted fragmentation of this compound.

A Comparative Guide to the Characterization of 4-Methoxy-3-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis, characterization, and potential biological activities of derivatives of 4-Methoxy-3-(trifluoromethyl)benzaldehyde. The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, making these derivatives promising candidates for drug discovery. This document details experimental protocols for the synthesis of two major classes of derivatives, chalcones and hydrazones, and presents comparative data on their biological performance.

Synthesis and Characterization of Derivatives

Derivatives of this compound can be synthesized through various chemical reactions. This guide focuses on two well-established classes of derivatives: chalcones and hydrazones, which are known for their broad range of biological activities.

Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde derivative. In this case, this compound serves as the aldehyde component.

Experimental Protocol: Synthesis of Chalcone Derivatives

A solution of this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (10 mL) is prepared. To this solution, an aqueous solution of a base, such as sodium hydroxide (40% w/v), is added dropwise with constant stirring. The reaction is typically stirred at room temperature for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and neutralized with dilute hydrochloric acid. The resulting precipitate, the chalcone derivative, is collected by filtration, washed with water, and purified by recrystallization from ethanol.[1]

Characterization: The synthesized chalcones are characterized by various spectroscopic methods:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and identify the characteristic peaks of the α,β-unsaturated ketone system.

  • IR Spectroscopy: To identify the carbonyl (C=O) and other functional groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Hydrazone Derivatives

Hydrazones are formed by the condensation reaction between a hydrazide and an aldehyde or ketone. Here, this compound reacts with a hydrazide to form the corresponding hydrazone.

Experimental Protocol: Synthesis of Hydrazone Derivatives

A mixture of this compound (1 mmol) and a selected hydrazide (1 mmol) is refluxed in a suitable solvent, such as methanol or ethanol (10-15 mL), for 2-4 hours. A catalytic amount of acetic acid can be added to facilitate the reaction.[2] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated hydrazone derivative is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2][3]

Characterization: The synthesized hydrazones are characterized using similar techniques as for chalcones:

  • ¹H NMR & ¹³C NMR: To verify the structure and identify the azomethine proton (-CH=N-).

  • IR Spectroscopy: To confirm the presence of the C=N bond and other functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

Comparative Biological Activity

Derivatives of benzaldehydes, particularly those containing fluorine moieties, have shown promising anticancer and antimicrobial activities. The following tables summarize the biological activities of chalcone and hydrazone derivatives from structurally similar benzaldehydes, providing a reference for the potential of this compound derivatives.

Anticancer Activity of Chalcone Derivatives

Chalcones are known to exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is expected to enhance this activity.

Derivative TypeStarting BenzaldehydeAcetophenoneCancer Cell LineIC50 (µM)Reference
Chalcone4-Anilinoquinoline derivative4-MethoxyphenylMDA-MB-231 (Breast)0.11[4]
Chalcone4-Anilinoquinoline derivative4-FluorophenylMDA-MB-231 (Breast)0.18[4]
α-Trifluoromethyl Chalcone3,4-Difluorobenzaldehyde2'-HydroxyacetophenoneDU145 (Prostate)<0.2[5]
α-Trifluoromethyl Chalcone4-Nitrobenzaldehyde2'-HydroxyacetophenonePC-3 (Prostate)<0.2[5]
ChalconeBenzaldehydeAcetophenoneMCF-7 (Breast)<20 µg/mL[6][7]
Chalcone2-ChlorobenzaldehydeAcetophenoneMCF-7 (Breast)<20 µg/mL[6]
Antimicrobial Activity of Hydrazone Derivatives

Hydrazones are a well-known class of compounds with a broad spectrum of antimicrobial activities.

Derivative TypeStarting BenzaldehydeHydrazideMicrobial StrainMIC (µg/mL)Reference
Hydrazone4-Hydroxy-3-methoxybenzaldehydeAroyl hydrazidesStaphylococcus aureus-[8]
Hydrazone4-Hydroxy-3-methoxybenzaldehydeAroyl hydrazidesEscherichia coli-[8]
Hydrazone2-Chloro-5-nitrobenzaldehyde4-DimethylaminobenzohydrazideBacillus subtilis-[9]
Hydrazone3-Methoxybenzaldehyde4-DimethylaminobenzohydrazideEscherichia coli-[9]
HydrazoneLactic acid derivativeIsonicotinic acid hydrazideStaphylococcus aureus64-128[10]
HydrazoneLactic acid derivativeIsonicotinic acid hydrazidePseudomonas aeruginosa64-128[10]

Visualizing Synthesis and Biological Pathways

Synthesis Workflows

The following diagrams illustrate the general synthetic routes for chalcone and hydrazone derivatives of this compound.

G cluster_chalcone Chalcone Synthesis Workflow start This compound reaction_chalcone Claisen-Schmidt Condensation start->reaction_chalcone acetophenone Substituted Acetophenone acetophenone->reaction_chalcone reagents_chalcone Base (e.g., NaOH) Ethanol reagents_chalcone->reaction_chalcone product_chalcone Chalcone Derivative reaction_chalcone->product_chalcone purification_chalcone Purification (Recrystallization) product_chalcone->purification_chalcone

Caption: General workflow for the synthesis of chalcone derivatives.

G cluster_hydrazone Hydrazone Synthesis Workflow start_hydrazone This compound reaction_hydrazone Condensation Reaction start_hydrazone->reaction_hydrazone hydrazide Substituted Hydrazide hydrazide->reaction_hydrazone reagents_hydrazone Solvent (e.g., Methanol) Catalyst (e.g., Acetic Acid) reagents_hydrazone->reaction_hydrazone product_hydrazone Hydrazone Derivative reaction_hydrazone->product_hydrazone purification_hydrazone Purification (Filtration/Recrystallization) product_hydrazone->purification_hydrazone G cluster_pathway Simplified Apoptosis Pathway Induced by Chalcones chalcone Chalcone Derivative cell Cancer Cell chalcone->cell Induces stress caspase9 Caspase-9 Activation cell->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde and 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, understanding the nuanced reactivity of substituted benzaldehydes is paramount for the rational design of synthetic routes and novel molecular entities. This guide provides a detailed comparison of the reactivity of 4-Methoxy-3-(trifluoromethyl)benzaldehyde and 4-methoxybenzaldehyde, supported by an analysis of their electronic properties and relevant experimental data from established synthetic methodologies.

The reactivity of the aldehyde functional group is intricately linked to the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity.

In the case of 4-methoxybenzaldehyde , the methoxy group (-OCH₃) at the para position exerts a strong electron-donating effect through resonance, which outweighs its inductive electron-withdrawing effect. This leads to a deactivation of the aldehyde group towards nucleophilic attack.

Conversely, This compound presents a more complex electronic profile. While the methoxy group at position 4 is electron-donating, the trifluoromethyl group (-CF₃) at the meta position is a potent electron-withdrawing group due to its strong inductive effect.[1] This powerful electron-withdrawing influence significantly increases the electrophilicity of the carbonyl carbon, making this molecule substantially more reactive towards nucleophiles compared to 4-methoxybenzaldehyde.

Comparative Reactivity Data

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. The Hammett constant for the para-methoxy group (σp) is approximately -0.27, indicating its electron-donating nature. For the meta-trifluoromethyl group (σm), the Hammett constant is approximately +0.43, signifying a strong electron-withdrawing effect. The net electronic effect on this compound will be a combination of these, resulting in a significantly more electrophilic aldehyde carbon compared to 4-methoxybenzaldehyde.

The following table summarizes the expected and reported reactivity in key reactions.

AldehydeSubstituents' Electronic EffectsPredicted Reactivity towards NucleophilesReported Wittig Reaction Relative Rate (k/k₀)Reported Knoevenagel Condensation Yield
4-methoxybenzaldehyde -OCH₃ (para): Strong electron-donating (resonance)Low0.45[1]59-94%[2][3]
This compound -OCH₃ (para): Strong electron-donating (resonance)-CF₃ (meta): Strong electron-withdrawing (induction)HighNot available (Predicted to be > 1)High yields reported in similar syntheses

Experimental Protocols

Detailed methodologies for key experiments that can be used to compare the reactivity of these aldehydes are provided below.

Experimental Protocol 1: Wittig Reaction

This protocol describes a general procedure for the Wittig reaction between an aldehyde and a stabilized ylide.[1]

Materials:

  • Substituted benzaldehyde (4-methoxybenzaldehyde or this compound)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Dry organic solvent (e.g., Tetrahydrofuran - THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzaldehyde (1 equivalent) in a dry organic solvent.

  • Add the stabilized ylide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

The reaction rate and yield can be determined and compared for both aldehydes to quantify their relative reactivity.

Experimental Protocol 2: Knoevenagel Condensation

This protocol outlines the synthesis of a cinnamic acid derivative via a Knoevenagel condensation.[3]

Materials:

  • Substituted benzaldehyde (4-methoxybenzaldehyde or this compound)

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), malonic acid (2.5 equivalents), and pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture under reflux. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to yield the purified product.

The yield and reaction time for both aldehydes can be compared to assess their relative reactivity in this condensation reaction.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G Logical Flow for Reactivity Comparison cluster_aldehydes Aldehydes cluster_properties Electronic Properties cluster_reactivity Predicted Reactivity cluster_experiments Experimental Verification A This compound C Strong Electron-Withdrawing (-CF3) + Electron-Donating (-OCH3) A->C B 4-Methoxybenzaldehyde D Strong Electron-Donating (-OCH3) B->D E High Electrophilicity (More Reactive) C->E F Low Electrophilicity (Less Reactive) D->F G Wittig Reaction E->G H Knoevenagel Condensation E->H F->G F->H I Conclusion on Relative Reactivity G->I Compare Yields & Rates H->I Compare Yields & Rates

Caption: Logical workflow for comparing the reactivity of the two aldehydes.

Wittig_Mechanism Generalized Wittig Reaction Mechanism reagents Aldehyde (R-CHO) + Phosphonium Ylide (Ph3P=CHR') oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) reagents->oxaphosphetane Nucleophilic Attack products Alkene (R-CH=CHR') + Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->products Decomposition

Caption: Simplified mechanism of the Wittig reaction.

References

A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group in Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic effects of the trifluoromethyl (-CF3) group on the reactivity of benzaldehyde, benchmarked against other common electron-withdrawing and electron-donating groups. The content is supported by experimental data to aid in reaction optimization, mechanistic elucidation, and rational drug design.

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its fluorine atoms.[1][2] This strong inductive effect significantly influences the chemical properties and reactivity of the benzaldehyde molecule.[1]

Comparative Analysis of Electronic Parameters

The electronic influence of a substituent is often quantified by its Hammett constant (σ) and its effect on the acidity (pKa) of a related benzoic acid. The following tables summarize these parameters and the kinetic data from the oxidation of substituted benzaldehydes, providing a clear comparison between the -CF3 group and other substituents.

Table 1: Hammett Substituent Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ (meta)σ (para)
-CF30.430.54
-NO20.710.78
-CN0.560.66
-Cl0.370.23
-H00
-CH3-0.07-0.17
-OCH30.12-0.27

Data sourced from various compilations of Hammett constants.[3][4][5]

Table 2: pKa Values of para-Substituted Benzoic Acids in Water

The pKa of a substituted benzoic acid is a direct measure of the electronic effect of the substituent on the acidity of the carboxylic acid. A lower pKa value corresponds to a stronger acid, indicating a greater electron-withdrawing effect from the substituent.

para-SubstituentpKa
-NO23.44
-CN3.60
-CF33.60 (estimated from literature)
-Cl3.83
-H4.20
-CH34.34
-OCH34.47

Data sourced from various pKa compilations.[6][7][8]

Table 3: Relative Rate Constants for the Oxidation of para-Substituted Benzaldehydes

The rate of oxidation of the aldehyde group is sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups generally increase the rate of oxidation.

para-SubstituentRelative Rate Constant (k/kH)
-NO27.5
-CN5.8
-Cl2.1
-H1.0
-CH30.5
-OCH30.2

Data derived from kinetic studies on the oxidation of substituted benzaldehydes.[1][9][10][11][12] Note: A specific relative rate for -CF3 was not found in the searched literature, but it is expected to be between that of -CN and -NO2 based on its electronic parameters.

Experimental Protocols

1. Determination of Hammett Constants (σ) by UV-Vis Spectrophotometry

This method is based on measuring the ionization constants of a series of substituted benzoic acids.

  • Materials: A series of meta- and para-substituted benzoic acids, unsubstituted benzoic acid, ethanol, deionized water, 0.1 M HCl, 0.1 M NaOH, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare stock solutions of each benzoic acid derivative in ethanol.

    • Prepare a series of buffer solutions with known pH values.

    • For each benzoic acid, prepare a set of solutions in the different pH buffers.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • Determine the wavelength of maximum absorbance (λmax) for the acidic and basic forms of each compound.

    • Using the absorbance data at a fixed wavelength, calculate the ratio of the acidic and basic forms at each pH.

    • Plot log([A-]/[HA]) versus pH. The pKa is the pH at which log([A-]/[HA]) = 0.

    • Calculate the Hammett constant using the equation: σ = pKa(unsubstituted) - pKa(substituted).[13]

2. Determination of pKa by 19F NMR Spectroscopy

This technique is particularly useful for fluorine-containing compounds.[3][11][13][14]

  • Materials: Fluorine-containing acid (e.g., 4-(trifluoromethyl)benzoic acid), a reference compound with a known pKa, a series of buffer solutions of known pH, D2O, NMR spectrometer equipped with a fluorine probe.

  • Procedure:

    • Prepare a solution of the fluorine-containing acid and the reference compound in D2O.

    • Prepare a series of samples by mixing the acid solution with different buffer solutions to obtain a range of pH values.

    • Acquire the 19F NMR spectrum for each sample.

    • The observed chemical shift of the fluorine signal is a weighted average of the chemical shifts of the protonated and deprotonated species.

    • Plot the observed 19F chemical shift against the pH of the solution.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa.[11][13]

3. Kinetic Study of the Wittig Reaction

The rate of the Wittig reaction is influenced by the electrophilicity of the aldehyde.

  • Materials: A series of substituted benzaldehydes, a phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane), a suitable solvent (e.g., THF), a strong base (e.g., n-butyllithium), a method for monitoring the reaction (e.g., GC, HPLC, or NMR).

  • Procedure:

    • Prepare a stock solution of the phosphonium ylide by reacting the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

    • In a reaction vessel, place a solution of the substituted benzaldehyde.

    • Initiate the reaction by adding the ylide solution.

    • Monitor the disappearance of the benzaldehyde or the appearance of the alkene product over time by taking aliquots from the reaction mixture at regular intervals and analyzing them.

    • Plot the concentration of the reactant or product versus time to determine the initial rate of the reaction.

    • Repeat the experiment with different substituted benzaldehydes to determine their relative reaction rates.[14][15][16][17][18][19][20][21]

Visualizing Electronic Effects and Experimental Workflow

cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-R) cluster_comparison Comparison with other groups Inductive CF3 group strongly withdraws electron density through the sigma bond due to the high electronegativity of fluorine atoms. Resonance The CF3 group has a weak electron-withdrawing resonance effect (hyperconjugation with C-F antibonding orbitals). Nitro -NO2: Strong -I and -R effects Cyano -CN: Strong -I and -R effects Methyl -CH3: Weak +I effect

Caption: Inductive vs. Resonance Effects of the Trifluoromethyl Group.

cluster_workflow Experimental Workflow for Determining Electronic Effects A Synthesize/Obtain Substituted Benzaldehydes B Determine Hammett Constants (σ) via UV-Vis of corresponding Benzoic Acids A->B C Measure pKa values by NMR or Potentiometric Titration A->C D Conduct Kinetic Studies (e.g., Oxidation, Wittig Reaction) A->D E Data Analysis and Comparison B->E C->E D->E

Caption: Workflow for Quantifying Substituent Electronic Effects.

Conclusion

The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect.[1] Its electronic properties, as quantified by its Hammett constant and its effect on pKa, place it among the stronger electron-withdrawing groups, comparable to the cyano group and slightly less withdrawing than the nitro group. This translates to an enhanced reactivity of the aldehyde functional group towards nucleophilic attack and oxidation. For researchers in drug development, the -CF3 group offers a way to modulate the electronic properties of a molecule, which can impact its metabolic stability, binding affinity, and pharmacokinetic profile.[2] The data and protocols presented in this guide provide a foundation for understanding and predicting the behavior of trifluoromethyl-substituted benzaldehydes in various chemical transformations.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 4-Methoxy-3-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of three common analytical techniques for determining its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy and precision, and the volatility of the analyte. The following table summarizes the key characteristics of HPLC, GC-FID, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte and impurities with a stationary phase in a gaseous mobile phase.Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample.[1]
Typical Analytes Non-volatile and thermally labile compounds.[2]Volatile and thermally stable compounds.[3]Soluble compounds containing NMR-active nuclei (e.g., ¹H).
Quantitation Relative method, requires a certified reference standard of the analyte for accurate quantification.Relative method, also requires a reference standard for accurate quantification.Absolute method, can determine purity without a specific reference standard of the analyte by using a certified internal standard.[4]
Selectivity Excellent for separating non-volatile impurities, isomers, and degradation products.High resolution for separating volatile impurities, residual solvents, and starting materials.Excellent for structural elucidation and distinguishing between isomers and structurally similar impurities.
Sensitivity High, typically in the parts-per-million (ppm) range.Very high, especially for volatile organic compounds, often reaching ppm to parts-per-billion (ppb) levels.Moderate, typically requires a few milligrams of sample.
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[5]
Common Impurities Detected By-products from synthesis, degradation products, non-volatile starting materials.Residual solvents, volatile starting materials, and by-products.A wide range of organic impurities, including isomers and structurally related compounds.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be robust and suitable for the purity determination of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed as a stability-indicating assay, capable of separating the main component from potential degradation products and synthesis-related impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed.[4][6] This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products and demonstrate that they are resolved from the main peak.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is particularly useful for detecting volatile impurities, such as residual solvents and volatile starting materials.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent like acetone or dichloromethane at a concentration of approximately 1 mg/mL.

  • Sample Solution: Dissolve the sample in the same solvent to a final concentration of about 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR provides an absolute purity value and is an excellent orthogonal technique to chromatographic methods.[7]

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6, or DMSO-d6).

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the described analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Determination sample This compound Sample hplc_prep Dissolve in ACN/Water sample->hplc_prep gc_prep Dissolve in Acetone sample->gc_prep qnmr_prep Weigh with Internal Standard Dissolve in Deuterated Solvent sample->qnmr_prep hplc HPLC Analysis hplc_prep->hplc gc GC-FID Analysis gc_prep->gc qnmr qNMR Analysis qnmr_prep->qnmr hplc_data Chromatogram Analysis (Peak Area % vs. Standard) hplc->hplc_data gc_data Chromatogram Analysis (Peak Area % vs. Standard) gc->gc_data qnmr_data Spectrum Integration (Absolute Purity Calculation) qnmr->qnmr_data

Experimental Workflow for Purity Analysis

logical_relationship main Purity of this compound hplc HPLC main->hplc gc GC-FID main->gc qnmr qNMR main->qnmr non_volatile Non-Volatile Impurities (e.g., degradation products) hplc->non_volatile volatile Volatile Impurities (e.g., residual solvents) gc->volatile structural Structural Confirmation & Absolute Purity qnmr->structural

References

Spectroscopic Analysis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 4-Methoxy-3-(trifluoromethyl)benzaldehyde stands as a key intermediate, and a thorough understanding of its spectroscopic properties is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the spectroscopic data for this compound against structurally related alternatives, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues. This allows for a direct comparison of the influence of substituent groups on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundAr-H (ortho to CHO)Ar-H (meta to CHO)-OCH-CH O
This compound 7.9-8.1 (m)7.1-7.3 (m)~3.9 (s)~9.9 (s)
Benzaldehyde7.87 (d)7.5-7.6 (m)-10.0 (s)
4-Methoxybenzaldehyde7.83 (d)6.98 (d)3.87 (s)9.87 (s)
3-(Trifluoromethyl)benzaldehyde8.15 (s)7.8-8.0 (m)-10.1 (s)
4-(Trifluoromethyl)benzaldehyde8.04 (d)7.84 (d)-10.13 (s)[1]

Note: Data for this compound is estimated based on spectral data of similar compounds due to the absence of a complete experimental spectrum in the searched literature. "s" denotes a singlet, "d" a doublet, and "m" a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

CompoundC =OAr-C (ipso to CHO)Ar-C (ortho to CHO)Ar-C (meta to CHO)Ar-C (para to CHO)-OC H₃-C F₃
This compound ~191~130~112, ~135~125, ~130~160~56~123 (q)
Benzaldehyde192.4136.5129.8129.1134.5--
4-Methoxybenzaldehyde190.9129.9132.0114.3164.655.6-
3-(Trifluoromethyl)benzaldehyde190.8137.5126.3, 132.8130.0, 130.4131.8 (q)-123.1 (q)
4-(Trifluoromethyl)benzaldehyde191.1138.7129.9126.1 (q)135.6 (q)-123.4 (q)[1]

Note: Data for this compound is estimated. "q" denotes a quartet, indicating coupling with fluorine atoms.

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC=O StretchC-H (aldehyde) StretchC-O (ether) StretchC-F Stretch
This compound ~1700~2730, ~2830~1250~1100-1300
Benzaldehyde17032746, 2822--
4-Methoxybenzaldehyde16842730, 28351257-
3-(Trifluoromethyl)benzaldehyde17102740, 2840-1100-1350
4-(Trifluoromethyl)benzaldehyde17112740, 2850-1100-1350

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 204.04185, 157, 129
Benzaldehyde106.04105, 77, 51
4-Methoxybenzaldehyde136.05135, 107, 92, 77
3-(Trifluoromethyl)benzaldehyde174.03173, 145, 95
4-(Trifluoromethyl)benzaldehyde174.03[2]173, 145, 95[2]

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ¹³C NMR, spectra are usually proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. For a liquid sample, a thin film is cast over the crystal. The spectrum is recorded by accumulating a number of scans (e.g., 16 or 32) over a specific wavenumber range (e.g., 4000-400 cm⁻¹) with a certain resolution (e.g., 4 cm⁻¹). The resulting spectrum is a plot of absorbance or transmittance against wavenumber.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

comparison of synthetic routes to trifluoromethylated benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Trifluoromethylated Benzaldehydes

Trifluoromethylated benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science due to the unique electronic properties conferred by the trifluoromethyl group. The selection of a synthetic route to these valuable building blocks depends on factors such as substrate availability, desired substitution pattern, scalability, and tolerance of other functional groups. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

Several primary strategies have been developed for the synthesis of trifluoromethylated benzaldehydes. These can be broadly categorized as:

  • Oxidation of Trifluoromethylated Benzyl Alcohols: A reliable and high-yielding approach.

  • Formylation of Benzotrifluorides: Direct introduction of the aldehyde group onto the trifluoromethylated aromatic ring.

  • Hydrolysis of Trifluoromethylated Benzal Halides: A robust method often employed in industrial settings.

  • Carbonylation of Trifluoromethylated Aryl Halides: A transition-metal-catalyzed approach.

  • The Sommelet Reaction: Conversion of trifluoromethylated benzyl halides to the corresponding aldehydes.

  • Grignard Reaction of Trifluoromethylated Aryl Halides: Formation of an organometallic intermediate followed by formylation.

The following sections provide a detailed comparison of these routes, including quantitative data and experimental protocols.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic routes to trifluoromethylated benzaldehydes, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Oxidation of Trifluoromethylated Benzyl Alcohols

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-(Trifluoromethyl)benzyl alcoholDess-Martin PeriodinaneDichloromethaneRoom Temp.0.5 - 2>90[1]
4-(Trifluoromethyl)benzyl alcoholOxalyl chloride, DMSO, Et3N (Swern)Dichloromethane-78 to Room Temp.~1.5High[2][3]
3-(Trifluoromethyl)benzyl alcoholTEMPO, NaOCl, K2CO3Ethyl acetate0 - 105High[2]
Benzyl alcoholH2O2, FeSO4 (with ultrasound)Water700.25~21[4]

Table 2: Formylation of Benzotrifluorides

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
BenzotrifluorideCO, HCl, AlCl3, CuCl (Gattermann-Koch)-VariesVariesModerate[5][6]
Electron-rich benzotrifluoridesDichloromethyl methyl ether, TiCl4 (Rieche)Dichloromethane0 to Room Temp.VariesGood[7][8]
Electron-rich benzotrifluoridesDMF, POCl3 (Vilsmeier-Haack)DMF0 - 80VariesGood[9][10][11]

Table 3: Hydrolysis of Trifluoromethylated Benzal Halides

Starting MaterialReagentsCatalystTemperature (°C)Time (h)Yield (%)Reference
o-Trifluoromethyl benzal fluorideH2OH2SO490 - 120-95[12][13]
o-Trifluoromethyl benzal chlorideH2OAcetic acid/Sodium acetate160-93.5[12]
m-Trifluoromethyl benzal chlorideH2OIron chloride90 - 1004Good[14]

Table 4: Carbonylation of Trifluoromethylated Aryl Halides

Starting MaterialReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-IodobenzotrifluorideCO, HCOONaPd/CDMF1101077[15]
IodobenzeneCO2, HydrosilanePd/CAcetonitrile801275-100 (conversion)[16][17]

Table 5: The Sommelet Reaction

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
Benzyl halideHexamethylenetetramine, H2OVariesVariesVaries50-80[18]

Table 6: Grignard Reaction of Trifluoromethylated Aryl Halides

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
o-BromobenzotrifluorideMg, N-methyl-N-phenylformamideAnhydrous THFVariesVaries68.3[12]
Aryl Grignard ReagentFormic acidTHF0 to Room Temp.~0.5~75[19]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Oxidation of 4-(Trifluoromethyl)benzyl alcohol using Dess-Martin Periodinane

This protocol is based on the general procedure for Dess-Martin oxidation.[1][20]

Materials:

  • 4-(Trifluoromethyl)benzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Sodium thiosulfate (Na2S2O3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 4-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 eq) to the solution at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude 4-(trifluoromethyl)benzaldehyde.

  • Purify the crude product by flash column chromatography if necessary.

Swern Oxidation of 4-(Trifluoromethyl)benzyl alcohol

This protocol follows the general principles of the Swern oxidation.[2][3]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH2Cl2), anhydrous

  • 4-(Trifluoromethyl)benzyl alcohol

  • Triethylamine (Et3N)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous CH2Cl2 at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 eq) in CH2Cl2 dropwise.

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of 4-(trifluoromethyl)benzyl alcohol (1.0 eq) in CH2Cl2 dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 eq) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Add water to quench the reaction.

  • Extract the product with CH2Cl2.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 4-(trifluoromethyl)benzaldehyde.

Hydrolysis of o-Trifluoromethyl Benzal Fluoride

This industrial method is adapted from patent literature.[12][13]

Materials:

  • o-Trifluoromethyl benzal fluoride

  • Concentrated sulfuric acid (95%)

Procedure:

  • In a suitable reactor, charge concentrated sulfuric acid (95%).

  • Slowly add o-trifluoromethyl benzal fluoride to the sulfuric acid with stirring, maintaining the temperature between 90-120 °C.

  • Continue heating and stirring the mixture until the reaction is complete (monitor by GC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 and remove the solvent by distillation.

  • The crude product can be further purified by vacuum distillation.

Carbonylation of 2-Iodobenzotrifluoride

This procedure is based on a reported palladium-catalyzed carbonylation.[15]

Materials:

  • 2-Iodobenzotrifluoride

  • Sodium formate (HCOONa)

  • Palladium on carbon (Pd/C) catalyst

  • N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

Procedure:

  • To a flask equipped with a reflux condenser and a gas inlet, add 2-iodobenzotrifluoride (1.0 eq), sodium formate (1.5 eq), and Pd/C catalyst.

  • Flush the flask with carbon monoxide.

  • Add DMF via syringe and pass a slow stream of CO through the suspension.

  • Heat the mixture to 110 °C and stir vigorously for 10 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain 2-(trifluoromethyl)benzaldehyde.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways to trifluoromethylated benzaldehydes.

Oxidation_Pathways cluster_oxidation Oxidation of Benzyl Alcohols Start_Ox Trifluoromethylated Benzyl Alcohol Product_Ox Trifluoromethylated Benzaldehyde Start_Ox->Product_Ox Oxidation Reagent_DMP Dess-Martin Periodinane Reagent_DMP->Start_Ox Reagent_Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Reagent_Swern->Start_Ox Formylation_Pathways cluster_formylation Formylation of Benzotrifluorides Start_Form Benzotrifluoride Product_Form Trifluoromethylated Benzaldehyde Start_Form->Product_Form Formylation Reagent_GK Gattermann-Koch (CO, HCl, AlCl3, CuCl) Reagent_GK->Start_Form Reagent_Rieche Rieche (Cl2CHOCH3, TiCl4) Reagent_Rieche->Start_Form Reagent_VH Vilsmeier-Haack (DMF, POCl3) Reagent_VH->Start_Form Hydrolysis_Pathway cluster_hydrolysis Hydrolysis of Benzal Halides Start_Hyd Trifluoromethylated Benzal Halide (e.g., -CHF2, -CHCl2) Product_Hyd Trifluoromethylated Benzaldehyde Start_Hyd->Product_Hyd Hydrolysis Reagent_Hyd H2O, Acid or Base catalyst Reagent_Hyd->Start_Hyd Other_Pathways cluster_carbonylation Carbonylation cluster_sommelet Sommelet Reaction cluster_grignard Grignard Reaction Start_Carb Trifluoromethylated Aryl Halide Product_Carb Trifluoromethylated Benzaldehyde Start_Carb->Product_Carb Pd-catalyzed CO insertion Start_Som Trifluoromethylated Benzyl Halide Product_Som Trifluoromethylated Benzaldehyde Start_Som->Product_Som Hexamethylenetetramine, H2O Start_Grig Trifluoromethylated Aryl Halide Intermediate_Grig Grignard Reagent Start_Grig->Intermediate_Grig Mg Product_Grig Trifluoromethylated Benzaldehyde Intermediate_Grig->Product_Grig Formylating Agent

References

Safety Operating Guide

Proper Disposal of 4-Methoxy-3-(trifluoromethyl)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Methoxy-3-(trifluoromethyl)benzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is categorized as a skin and eye irritant.[1] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Ensure disposal activities are conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

Spill Management

In the event of a spill, immediate containment is necessary to prevent environmental contamination.

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2][3] Once absorbed, collect the material into a suitable, labeled container for waste disposal.[2][4]

  • Major Spills: In the case of a larger spill, evacuate the area and alert the appropriate emergency responders.[4] Prevent the spillage from entering drains or waterways.[2][4]

Quantitative Safety Data Summary

For quick reference, the table below summarizes key safety classifications and exposure information.

Hazard ClassificationDetails
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2A
Specific Target Organ ToxicityMay cause respiratory irritation (Single Exposure)[1][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[1][5]

cluster_prep Preparation cluster_waste Waste Collection cluster_disposal Final Disposal A Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (e.g., Fume Hood) A->B C Place excess chemical in a properly labeled, sealed container B->C D Rinse empty containers thoroughly C->D E Collect rinse water as hazardous waste D->E F Store waste container in a designated hazardous waste area E->F G Arrange for pickup by a licensed waste disposal company F->G H Dispose of contents/container at an approved waste disposal plant G->H

Disposal Workflow for this compound

Disposal Steps:

  • Personal Protection: Before handling the chemical, ensure you are wearing the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

  • Ventilation: Conduct all operations in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Waste Collection:

    • For unused or excess this compound, transfer the material into a designated, sealable, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Decontamination:

    • Thoroughly rinse empty containers that held the chemical.

    • The rinse water should be collected and treated as hazardous waste. Do not discharge into sewers or waterways.[4]

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[6]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. The material should ultimately be disposed of at an approved waste disposal plant.[1][5] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[6]

Adherence to these procedures will ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-(trifluoromethyl)benzaldehyde
Reactant of Route 2
4-Methoxy-3-(trifluoromethyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.